Obestatin (rat)
Description
Historical Context of Discovery in Rat Models
Obestatin (B13227), a 23-amino acid peptide, was first identified in 2005 from the stomach of rats. bioscientifica.combioscientifica.comnih.gov Its discovery was the result of a bioinformatic approach, where researchers predicted the existence of another peptide derived from the same precursor as ghrelin. nih.govresearchgate.net The name "obestatin" is a portmanteau of "obese," from the Latin word "obedere" meaning to devour, and "statin," signifying suppression, reflecting its initially reported effects on appetite. nih.govresearchgate.net
The initial purification and characterization of obestatin from rat stomach extracts confirmed its predicted amino acid sequence. oup.com This discovery was significant as it introduced a new player in the complex regulation of energy homeostasis, seemingly with actions opposing the well-known orexigenic (appetite-stimulating) hormone, ghrelin. nih.gov
Derivation from Preproghrelin in the Rat System
Obestatin is encoded by the same gene as ghrelin, the preproghrelin gene. bioscientifica.comnih.govmdpi.com This gene produces a 117-amino acid precursor protein called preproghrelin. bioscientifica.commdpi.com Through post-translational processing, this single precursor gives rise to two distinct peptides with purportedly opposing functions. nih.govmdpi.com
Specifically, obestatin is derived from the C-terminal portion of the preproghrelin peptide. nih.govphysiology.org The process involves proteolytic cleavage at specific sites within the preproghrelin sequence to release the 23-amino acid obestatin peptide. oup.commdpi.com In rats, as in several other mammalian species, the amino acid sequence of obestatin is highly conserved. karger.com
Immunohistochemical studies in rats have revealed the co-localization of obestatin and ghrelin in the same cells within the gastric mucosa and myenteric plexus, providing further evidence of their common origin. bioscientifica.comresearchgate.net While both peptides originate from the same precursor, the levels of obestatin detected in the rat stomach and plasma are significantly lower than those of ghrelin. bioscientifica.comkarger.com
Table 1: Comparison of Obestatin and Ghrelin in Rats
| Feature | Obestatin (rat) | Ghrelin (rat) |
|---|---|---|
| Precursor | Preproghrelin | Preproghrelin |
| Amino Acid Length | 23 | 28 |
| Primary Site of Production | Stomach | Stomach |
| Initial Reported Effect on Food Intake | Suppression | Stimulation |
| Initial Reported Effect on Body Weight | Decrease | Increase |
| Initial Reported Receptor | GPR39 | GHS-R1a |
Overview of Initial Proposed Biological Roles in Rat Physiology
The initial research following the discovery of obestatin in rats suggested a range of biological activities, many of which were antagonistic to those of ghrelin.
Appetite and Body Weight Regulation: The most prominent initial finding was the anorectic (appetite-suppressing) effect of obestatin. nih.govresearchgate.net Administration of obestatin to rats was reported to suppress food intake and lead to a decrease in body weight gain. nih.govresearchgate.net This positioned obestatin as a potential key player in the regulation of energy balance, acting as a satiety signal. karger.com
Gastrointestinal Motility: Early studies also indicated that obestatin inhibits gastrointestinal motility. mdpi.comnih.govkarger.com Specifically, it was shown to inhibit jejunal contractions in rats, an effect opposite to the pro-motility actions of ghrelin. bioscientifica.comnih.gov
Hormone Secretion: The influence of obestatin on the secretion of other hormones was also investigated. Initial reports suggested that obestatin did not significantly affect the secretion of growth hormone (GH) or corticosterone (B1669441) in rats. karger.comresearchgate.net However, some studies proposed a role for obestatin in regulating pancreatic hormone secretion, with reports of it inhibiting glucose-induced insulin (B600854) secretion in isolated rat pancreas islets. karger.comnih.gov
Thirst and Other Central Actions: Beyond metabolic regulation, central administration of obestatin in rats was found to inhibit water drinking, suggesting a role in thirst mechanisms. physiology.org Additionally, some studies pointed towards obestatin's involvement in improving memory and regulating sleep. karger.com
Cellular Actions: Research also began to explore the cellular effects of obestatin. It was found to be biologically active on central neurons in rats, elevating cytosolic calcium concentrations. bioscientifica.com Furthermore, obestatin was implicated in promoting the survival of pancreatic β-cells. karger.com
It is important to note that while these initial findings in rat models were groundbreaking, the physiological role of obestatin has been a subject of ongoing research and some controversy, particularly regarding its receptor and its definitive effects on appetite. physiology.orgplos.orgoup.com
Table 2: Initially Proposed Biological Roles of Obestatin in Rat Models
| Physiological Process | Proposed Effect of Obestatin |
|---|---|
| Food Intake | Suppression |
| Body Weight | Decrease in gain |
| Jejunal Motility | Inhibition |
| Water Intake | Inhibition |
| Pancreatic Insulin Secretion | Inhibition (glucose-induced) |
| Growth Hormone Secretion | No significant effect |
| Corticosterone Secretion | No significant effect |
| Neuronal Activity | Increased cytosolic calcium |
| Pancreatic β-cell Survival | Promotion |
Compound Names Mentioned:
Corticosterone
Ghrelin
Growth Hormone (GH)
Insulin
Obestatin
Preproghrelin
Structure
2D Structure
Properties
Molecular Formula |
C114H174N34O31 |
|---|---|
Molecular Weight |
2516.8 g/mol |
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125) |
InChI Key |
OJSXICLEROKMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Molecular Biology and Receptor Systems of Obestatin Rat
Obestatin (B13227) Gene Expression and Regulation in Rat Tissues
Preproghrelin Gene Transcription in Rat Organs
Obestatin is a 23-amino acid peptide that originates from the same precursor protein as the orexigenic hormone ghrelin. nih.govresearchgate.net This common precursor, known as preproghrelin, is encoded by the ghrelin gene. Transcription of the preproghrelin gene is not limited to the stomach but has been identified in a variety of organs in rats, indicating a widespread potential for the production of both ghrelin and obestatin.
Key rat tissues exhibiting preproghrelin mRNA expression include:
Stomach: The gastric mucosa, particularly in the oxyntic glands, is the primary site of preproghrelin synthesis. researchgate.net
Pancreas: The gene is transcribed in pancreatic islets, where ghrelin has been shown to co-localize with glucagon (B607659) in alpha-cells. nih.gov
Adrenal Gland: Classic RT-PCR has revealed the presence of preproghrelin mRNA in the rat adrenal gland, with notably higher expression in the cortex compared to the medulla.
Liver and Adipose Tissue: Preproghrelin mRNA expression is also detected in metabolic tissues such as the liver and adipose tissue. nih.gov
Central Nervous System: While the stomach is the main source, low levels of preproghrelin gene expression have also been noted in the hypothalamus, suggesting local production within the brain. nih.gov
The regulation of preproghrelin gene transcription is influenced by the metabolic state of the animal. In the rat stomach, fasting leads to an upregulation of preproghrelin mRNA, which corresponds to increased circulating levels of ghrelin. oup.com Conversely, feeding or the activation of the gastric mammalian target of rapamycin (B549165) (mTOR) signaling pathway decreases preproghrelin gene expression. oup.com
Furthermore, pathophysiological conditions can significantly alter the expression of the preproghrelin gene in various tissues. Studies in rat models of obesity and diabetes have demonstrated changes in preproghrelin mRNA levels in the liver, pancreas, and adipose tissue, suggesting that metabolic dysregulation directly impacts the transcriptional activity of this gene. nih.gov
Post-Translational Processing and Peptide Amidation
Following the transcription of the ghrelin gene and translation into the 117-amino acid preproghrelin protein, a series of post-translational modifications are required to generate the bioactive obestatin peptide. researchgate.net This intricate process ensures that two hormones with opposing physiological effects, ghrelin and obestatin, can be derived from a single gene product. nih.gov
The key steps in the processing of rat obestatin are:
Signal Peptide Cleavage: The initial preproghrelin polypeptide contains a signal peptide at its N-terminus, which directs the protein into the secretory pathway. This signal peptide is cleaved off to form proghrelin.
Proteolytic Cleavage: Proghrelin is subsequently cleaved by prohormone convertases at specific mono- or dibasic amino acid residue sites. This enzymatic action liberates several peptides, including the 28-amino acid ghrelin and the 23-amino acid obestatin. researchgate.net Obestatin corresponds to amino acid residues 76-98 of the rat preproghrelin sequence.
C-terminal Amidation: For obestatin to become biologically active, it must undergo a crucial final modification known as C-terminal amidation. oup.com This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group. This amidation is believed to be essential for the peptide's structural stability and its ability to interact with its target receptor. oup.com The differential processing and specific post-translational modifications, such as acylation for ghrelin and amidation for obestatin, are critical for the distinct biological activities of these two peptides derived from the same precursor. nih.gov
Obestatin Receptor Characterization in Rat Models
G Protein-Coupled Receptor 39 (GPR39) as a Putative Receptor
However, this initial finding has been a subject of considerable scientific debate, and numerous subsequent studies have failed to confirm GPR39 as the obestatin receptor. nih.gov Key findings that challenge the initial report include:
Several independent research groups have been unable to demonstrate activation of GPR39 by obestatin in various signaling assays, including cAMP measurements and intracellular calcium flux.
No specific binding of radioiodinated obestatin to cells expressing GPR39 could be detected in follow-up studies.
Instead of being activated by obestatin, GPR39 has been shown to be a zinc-sensing receptor, activated by physiological concentrations of Zn²⁺ ions. nih.gov
Therefore, while GPR39 was first identified as the putative receptor for obestatin, the current consensus in the scientific community is that this is likely not the case. The actual receptor mediating the biological effects of obestatin in rats remains to be definitively identified. nih.gov
Tissue Distribution of GPR39 Expression in Rats
Despite the controversy surrounding its role as the obestatin receptor, the tissue distribution of GPR39 has been extensively studied in rats, revealing its presence in a wide range of central and peripheral tissues. This broad expression pattern suggests its involvement in diverse physiological processes.
Using methods such as RT-PCR, the expression of GPR39 mRNA has been detected in the following rat tissues:
Gastrointestinal Tract: High levels of expression are found throughout the GI tract, including the stomach, duodenum, and colon. nih.gov
Pancreas: GPR39 is expressed in pancreatic islets. nih.gov
Liver and Adipose Tissue: As a receptor involved in metabolic regulation, GPR39 mRNA is present in the liver and white adipose tissue. nih.govnih.gov
Adrenal Gland: Expression of GPR39 has been identified in both the adrenal cortex and medulla.
Kidney: The kidney shows significant GPR39 expression.
Brain: In the central nervous system, GPR39 mRNA has been detected, albeit at varying levels, in several regions including the hippocampus, amygdala, and hypothalamus. nih.govnih.gov
Cardiovascular Tissues: Expression has been noted in the heart and aorta. researchgate.net
The widespread distribution of GPR39 underscores its potential importance in metabolism, gastrointestinal function, and neural signaling in rats.
Isoforms of GPR39 and Differential Expression in Rat Cells
The GPR39 gene in rats gives rise to at least two splice variants, or isoforms, designated as GPR39v1 (also known as GPR39-1a) and GPR39v2 (GPR39-1b). nih.gov These isoforms differ in their structure and, consequently, their function and expression patterns.
GPR39v1 (GPR39-1a): This is the full-length, canonical 7-transmembrane receptor. It is considered the functional form that responds to ligands like zinc. nih.gov
GPR39v2 (GPR39-1b): This isoform is a truncated variant, possessing only the first five transmembrane domains. Due to its incomplete structure, it is not believed to be activated by zinc. nih.gov
Studies in different rat models have revealed that these isoforms are expressed differentially across various tissues and can be regulated by metabolic conditions. For instance, in a study comparing fructose-fed Wistar rats and obese Zucker rats, the expression profiles of GPR39v1 and GPR39v2 were found to be dependent on both the tissue type and the specific model of metabolic syndrome. researchgate.net
In fructose-fed Wistar rats , GPR39v1 expression was significantly increased in the heart and liver. In the same model, GPR39v2 expression showed a significant decrease in the aorta and kidney, while it increased in the brain and heart. researchgate.netresearchgate.net
In obese Zucker rats , GPR39v1 expression was elevated in the brain and kidney but decreased in the aorta. GPR39v2 expression was significantly reduced in the aorta and kidney of these rats. researchgate.netresearchgate.net
This differential expression in specific tissues and under different metabolic states suggests that the two isoforms of GPR39 may have distinct or even opposing roles in cellular function and pathophysiology in the rat. researchgate.net
Intracellular Signaling Pathways Mediated by Obestatin in Rat Cells
Obestatin, a peptide derived from the preproghrelin gene, engages multiple intracellular signaling pathways to exert its effects across various rat cell types. researchgate.net Research indicates that its mechanisms are complex, often involving cascades traditionally associated with cell survival, metabolism, and proliferation. The specific pathways activated can differ depending on the cellular context, leading to a range of physiological outcomes.
In rat adipocytes, obestatin has been shown to modulate metabolic processes through pathways commonly associated with insulin (B600854) signaling. mdpi.com Studies on isolated primary rat adipocytes demonstrate that obestatin can inhibit both basal and insulin-stimulated lipogenesis and glucose transport. researchgate.net This action is linked to the GPR39 receptor, as silencing this receptor's gene reduces the effects of obestatin on lipid and glucose metabolism. researchgate.net Furthermore, in adipocyte cell models, obestatin activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and its downstream targets, including the mechanistic target of rapamycin (mTOR) and glycogen (B147801) synthase kinase-3β (GSK3β). mdpi.comnih.gov This activation leads to increased glucose transporter type 4 (GLUT4) translocation to the cell membrane, enhancing glucose uptake. nih.govnih.gov Concurrently, obestatin can inactivate AMP-activated protein kinase (AMPK) in this cell type, an effect also observed in white adipose tissue from rats infused with obestatin. nih.gov
The neuroprotective and proliferative effects of obestatin are evident in studies on rat hippocampal progenitor cells (AHPs). In these cells, obestatin promotes proliferation and survival while reducing apoptosis, particularly in growth factor-deprived conditions. unito.itresearchgate.net This is achieved through the simultaneous activation of several key survival pathways, including the PI3K/Akt, extracellular signal-regulated kinase (ERK1/2), and Wnt/β-catenin signaling cascades. unito.it Further investigation into the upstream mechanisms in AHPs revealed that obestatin stimulates a rapid increase in intracellular cyclic AMP (cAMP) levels, activating the Protein Kinase A (PKA) pathway and leading to the phosphorylation of the cAMP response element-binding protein (CREB). researchgate.net
In the rat pheochromocytoma cell line, PC12, which serves as a model for neuronal cells, obestatin demonstrates a protective role against nutrient deprivation-induced apoptosis. nih.govresearchgate.net The peptide's anti-apoptotic signaling is mediated by the concurrent activation of the Akt, ERK1/2, and AMPK pathways. nih.gov Activation of Akt by obestatin leads to the nuclear export of the transcription factor FoxO1, preventing the formation of the apoptosome, and an increase in the anti-apoptotic protein BCL-2. nih.govresearchgate.net The coordinated regulation of these distinct signaling cascades highlights a sophisticated mechanism by which obestatin sustains cellular viability under stress conditions. nih.gov
The following table summarizes the key intracellular signaling pathways activated by obestatin in various rat cell systems and the resulting cellular responses.
Interactive Data Table: Obestatin-Mediated Signaling in Rat Cells
| Rat Cell Type | Signaling Pathway(s) Activated | Key Downstream Effectors/Markers | Observed Cellular Outcome |
| Primary Adipocytes | GPR39-dependent pathways | - | Inhibition of lipogenesis and glucose uptake; potentiation of lipolysis. researchgate.net |
| Adipocyte Models (e.g., 3T3-L1) | PI3K/Akt/mTOR, AMPK | GSK3α/β, S6K1, AS160, GLUT4 | Activation of anabolic pathways, increased glucose uptake, regulation of adipogenesis. mdpi.comnih.govnih.gov |
| Hippocampal Progenitor Cells | PI3K/Akt, ERK1/2, Wnt/β-catenin | Akt, ERK1/2, β-catenin, mTOR | Increased cell proliferation and survival; reduced apoptosis. unito.it |
| Hippocampal Progenitor Cells | Gαs/cAMP/PKA | CREB | Increased cell proliferation and survival. researchgate.net |
| PC12 (Neuronal Model) | PI3K/Akt, ERK1/2, AMPK | BCL-2, FoxO1, Cleaved Caspase-3 | Prevention of apoptosis and promotion of cell survival. nih.govresearchgate.net |
| Hypothalamic Synaptosomes | Dopaminergic signaling | - | Dose-dependent inhibition of depolarization-induced dopamine (B1211576) release. nih.gov |
Physiological Systems and Organ Specific Actions of Obestatin Rat
Gastrointestinal System Dynamics
The role of obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, in regulating gastrointestinal functions in rats has been a subject of considerable research, yielding complex and sometimes contradictory findings.
The influence of obestatin on the motor functions of the rat stomach and intestines is not fully resolved, with studies reporting varied outcomes depending on the experimental conditions and the physiological state of the animal.
Initial reports suggested that obestatin acts as a functional opponent to ghrelin, inhibiting gastrointestinal motility. However, subsequent research has presented a more nuanced picture. Some studies have failed to demonstrate any significant effect of peripherally administered obestatin on gastric emptying or intestinal contractility in rats. For instance, one study found that obestatin did not affect gastric emptying parameters and that smooth muscle strips from the rat fundus and small intestine did not respond to the peptide. Another investigation concluded that obestatin has little to no ability to modulate rat gastrointestinal motility in vivo or in vitro, though it showed a weak capacity to inhibit ghrelin's prokinetic-like activity in the isolated forestomach.
Conversely, other research indicates that obestatin does exert inhibitory effects, particularly in the fed state. In conscious, freely moving rats, obestatin was shown to inhibit motor activity in both the antrum and duodenum when the animals were fed, but not in a fasted state. This effect is thought to be mediated through central pathways involving corticotropin-releasing factor (CRF) type 1 and type 2 receptors, with partial involvement of vagal afferent pathways. Despite these inhibitory actions, obestatin did not appear to antagonize the stimulatory effects of ghrelin on gastroduodenal motility. The peptide also had no discernible impact on colonic motility or secretion in conscious fed rats.
Table 1: Summary of Research Findings on Obestatin's Effect on Rat Gastrointestinal Motility
| Study Focus | Animal State | Key Findings | Reference |
|---|---|---|---|
| Gastric Emptying & Intestinal Contractility | Not specified | No effect on gastric emptying; no response in isolated fundic and intestinal strips. | |
| Gastroduodenal Motility | Fed vs. Fasted | Inhibits antral and duodenal motility in the fed state, but not the fasted state. | |
| Colonic Motility & Secretion | Fed | No impact on colonic transit time, fecal output, or fluid content. | |
| Gastroduodenal Motility | Fed vs. Fasted | Inhibitory effects on antrum and duodenum in the fed state, mediated by central CRF receptors. | |
| In Vitro & In Vivo Motility | Not specified | Little to no effect on motility, but weakly inhibited ghrelin's prokinetic-like action in vitro. |
The interaction of obestatin with the complex network of gastrointestinal hormones in rats is an area of ongoing investigation. Research has primarily focused on its relationship with hormones from the pancreas and its interplay with ghrelin-regulated pituitary hormones.
In studies using the perfused rat pancreas, obestatin did not significantly alter the secretion of glucagon (B607659) or somatostatin in response to arginine. This suggests that its effects on insulin (B600854) secretion are not mediated by a paracrine effect from alpha or delta cells.
Much of the research has centered on obestatin's potential to modulate Growth Hormone (GH) secretion, a process heavily influenced by ghrelin. In vivo studies in freely moving rats have shown that while obestatin itself does not alter basal GH levels, it can significantly inhibit ghrelin-induced GH secretion. This inhibitory effect was observed in vivo but not in ex vivo pituitary explant models, suggesting that obestatin's action is not directly on the pituitary but likely involves indirect mechanisms at the hypothalamic level or through other signaling pathways like gastric vagal afferents. However, other studies have reported no effect of obestatin on either spontaneous or ghrelin-induced GH secretion in rats. Similarly, some reports indicate no change in corticosterone (B1669441), prolactin (PRL), or thyroid-stimulating hormone (TSH) levels following obestatin administration in rats.
Obestatin is produced and acts at various sites within the rat gastrointestinal tract, with evidence pointing to both regional distribution of the peptide and region-specific functional effects.
Immunohistochemical studies have detected obestatin-immunoreactive cells in the gastric mucosa and the myenteric plexus of the rat gut. Its presence has been confirmed in the stomach, duodenum, jejunum, colon, and pancreas. While ghrelin and obestatin are co-localized in many cells, suggesting they are stored in the same secretory vesicles, some discrepancies exist. For example, in the rat oxyntic mucosa, it has been reported that only about 60% of obestatin-immunoreactive cells also show immunoreactivity for ghrelin. The primary site of obestatin production appears to be the stomach, specifically in the gastric fundus.
Functionally, obestatin demonstrates regional specificity in its actions on motility. As noted previously, intravenous administration of obestatin inhibits motor activity in the antrum and duodenum of fed rats. Studies on isolated tissues have also focused on specific regions; for example, some experiments have investigated obestatin's lack of effect on contractility in the jejunum and forestomach. These findings suggest that the peptide's influence on gut dynamics is not uniform and may depend on the specific anatomical region.
The gastrointestinal tract of neonatal rats is highly dynamic, and emerging evidence suggests that obestatin, both endogenous and exogenous (from maternal milk), plays a role in its development. Obestatin-immunoreactive cells are present in the stomach mucosa and myenteric plexus of rats from the first day after birth.
Enteral administration of obestatin to suckling rats between the 14th and 21st day of life has been shown to influence gut development in a dose-dependent manner. Treatment with obestatin resulted in significant changes in the histometry of the small intestinal wall and influenced epithelial cell remodeling. A high dose was found to have an inhibitory effect on intestinal maturation and was associated with increased markers of oxidative stress.
Obestatin also affects intestinal contractility in young rats, and this effect is age-dependent and segment-specific. In suckling rats, enteral obestatin administration was found to decrease the amplitude of spontaneous contractions in the duodenum and middle jejunum. Specifically, higher doses decreased the amplitude of contraction in the duodenum, while both low and high doses had this effect in the middle jejunum. In contrast, another study observed that in neonatal rats up to 28 days old, obestatin increased the amplitude and frequency of spontaneous contractions in the middle jejunum, an effect that was opposite to that seen in adult rats.
Table 2: Effects of Enteral Obestatin on Small Intestine of Suckling Rats (14-21 days old)
| Parameter | Obestatin Dose | Duodenum Effect | Middle Jejunum Effect | Reference |
|---|---|---|---|---|
| Spontaneous Contraction Amplitude | High | Decrease | Decrease | |
| Spontaneous Contraction Amplitude | Low | No significant change | Decrease | |
| ACh & EFS Evoked Contraction | High | Lower amplitude | Lower amplitude | |
| Muscularis Layer Thickness | Low & High | Increase | Not specified | |
| Histometry & Epithelial Remodeling | Low & High | Significant changes | Significant changes | |
| Intestinal Maturation | High | Inhibitory effect | Inhibitory effect |
Pancreatic and Adipose Tissue Systems
Obestatin has demonstrated significant protective and regenerative effects on pancreatic beta-cells in rat models. It plays a role in promoting beta-cell survival, stimulating proliferation, and reducing apoptosis, suggesting a therapeutic potential for conditions involving beta-cell dysfunction.
Studies have shown that obestatin can protect rat beta-cells from streptozotocin (STZ)-induced cell death, a common model for type 1 diabetes. In STZ-treated newborn rats, administration of obestatin helped to preserve islet cell mass, increase the number of beta-cells, and improve glucose metabolism in adulthood. This protective effect is linked to its ability to inhibit apoptosis.
The mechanisms underlying these beneficial effects involve several signaling pathways. Obestatin's actions on beta-cell survival are partly mediated through the glucagon-like peptide-1 receptor (GLP-1R). Obestatin has been shown to upregulate GLP-1R mRNA in a rat insulinoma cell line (INS-1E), and its survival-promoting effects can be blocked by a GLP-1R antagonist. Furthermore, obestatin activates downstream signaling molecules crucial for cell growth and survival, including the cAMP/PKA, PI3-kinase/Akt, and ERK1/2 pathways. It also induces the expression of key regulatory genes involved in beta-cell mass and function, such as insulin receptor substrate-2 (IRS-2) and pancreatic and duodenal homeobox 1 (Pdx1). In the perfused rat pancreas, obestatin showed a dual effect on insulin secretion, potentiating the response to glucose at a low concentration while inhibiting it at a higher concentration.
Modulation of Pancreatic Hormone Secretion in Rats (e.g., Insulin, Glucagon, Somatostatin)
Obestatin, a peptide derived from the preproghrelin gene, exhibits a modulatory role in pancreatic hormone secretion in rats, with its effects on insulin release being notably concentration-dependent. Research on the perfused rat pancreas has revealed a dual effect of obestatin on glucose-induced insulin secretion. At a low concentration (1 nM), obestatin potentiates the insulin response to glucose, arginine, and tolbutamide. nih.gov Conversely, a higher concentration (10 nM) of obestatin has been shown to inhibit glucose-induced insulin secretion. nih.gov This inhibitory action under glucose-stimulated conditions has been corroborated by in vivo studies where intravenous administration of obestatin in rats dose-dependently inhibited the rapid 1-minute insulin response to a glucose challenge. nih.gov
Further investigations with isolated rat islets have also demonstrated a dose-dependent inhibition of insulin secretion by obestatin in the presence of stimulating glucose concentrations. nih.gov The mechanism for the potentiated insulin release at lower obestatin concentrations may involve ATP-dependent K+ channels, as this effect is not observed in the presence of diazoxide, a K+ channel activator. nih.gov
In contrast to its effects on insulin, obestatin does not appear to significantly alter the secretion of other major pancreatic hormones. Studies have shown that it fails to modify the glucagon and somatostatin responses to arginine in the perfused rat pancreas. nih.gov This suggests that obestatin's influence on insulin secretion is not mediated by a paracrine effect from pancreatic alpha- or delta-cells. nih.gov
Table 1: Effect of Obestatin on Pancreatic Hormone Secretion in Rats
| Hormone | Obestatin Concentration | Experimental Model | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Insulin | 1 nM | Perfused rat pancreas | Potentiation of glucose-, arginine-, and tolbutamide-induced secretion | nih.gov |
| Insulin | 10 nM | Perfused rat pancreas | Inhibition of glucose-induced secretion | nih.gov |
| Insulin | 0.01-100 nM | Isolated rat islets | Dose-dependent inhibition of glucose-induced secretion | nih.gov |
| Insulin | 10, 50, and 250 nmol/kg (IV) | In vivo (anesthetized rats) | Dose-dependent inhibition of glucose-induced secretion | nih.gov |
| Glucagon | Not specified | Perfused rat pancreas | No significant modification of arginine-induced secretion | nih.gov |
| Somatostatin | Not specified | Perfused rat pancreas | No significant modification of arginine-induced secretion | nih.gov |
Regulation of Adipogenesis and Preadipocyte Differentiation in Rats
Obestatin has been identified as a positive regulator of adipogenesis and the differentiation of preadipocytes in rats. Studies have demonstrated that obestatin promotes the differentiation of rat primary preadipocytes, as evidenced by enhanced lipid accumulation and an increased expression of key markers associated with this process. bohrium.comphysiology.org
The pro-adipogenic effect of obestatin is linked to its ability to modulate the expression of critical transcription factors that govern adipocyte development. Research has shown that obestatin treatment can upregulate the expression of CCAAT/enhancer-binding proteins (C/EBPα, C/EBPβ, C/EBPδ) and peroxisome proliferator-activated receptor gamma (PPARγ). physiology.org These factors are considered master regulators of adipogenesis, and their increased expression is a hallmark of preadipocyte differentiation. physiology.org The contribution of endogenous obestatin to this process is supported by findings where neutralization of obestatin with a specific antibody was found to decrease the differentiation of 3T3-L1 preadipocytes. physiology.org
Table 2: Effect of Obestatin on Adipogenesis Markers in Rat Preadipocytes
| Marker | Effect of Obestatin | Significance | Citation(s) |
|---|---|---|---|
| Lipid Accumulation | Enhanced | Promotes preadipocyte differentiation | bohrium.comphysiology.org |
| C/EBPα Expression | Increased | Upregulation of a key adipogenesis transcription factor | physiology.org |
| C/EBPβ Expression | Increased | Upregulation of an early adipogenesis transcription factor | physiology.org |
| C/EBPδ Expression | Increased | Upregulation of an early adipogenesis transcription factor | physiology.org |
| PPARγ Expression | Increased | Upregulation of a master regulator of adipogenesis | physiology.org |
Influence on Lipid Metabolism in Rat Adipocytes (Lipolysis, Lipogenesis, Lipid Accumulation)
The influence of obestatin on lipid metabolism in rat adipocytes is multifaceted, with research indicating effects on lipolysis, lipogenesis, and lipid accumulation that can vary depending on the developmental stage of the adipocyte.
In isolated primary rat adipocytes, obestatin has been shown to inhibit both basal and insulin-stimulated lipogenesis. nih.govbioscientifica.com This anti-lipogenic effect suggests a role for obestatin in limiting the synthesis and storage of new fats in mature fat cells. Regarding fat breakdown, the same studies report that obestatin potentiates adrenaline-stimulated lipolysis, indicating it may enhance the mobilization of stored lipids in the presence of certain stimuli. nih.govbioscientifica.com
It is worth noting that some studies in non-rat models, such as mouse 3T3-L1 cells and human adipocytes, have reported that obestatin inhibits isoproterenol-induced lipolysis, presenting a point of contrast to the findings in mature rat adipocytes. nih.govscilit.com
Table 3: Summary of Obestatin's Effects on Lipid Metabolism in Rat Adipocytes
| Metabolic Process | Cell Type | Condition | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Lipogenesis | Isolated primary rat adipocytes | Basal | Inhibition | nih.govbioscientifica.com |
| Lipogenesis | Isolated primary rat adipocytes | Insulin-stimulated | Inhibition | nih.govbioscientifica.com |
| Lipolysis | Isolated primary rat adipocytes | Adrenaline-stimulated | Potentiation | nih.govbioscientifica.com |
| Lipolysis | Rat primary preadipocytes | Early differentiation | Suppression | bohrium.com |
| Lipolysis | Rat primary preadipocytes | Late adipogenesis | Stimulation | bohrium.com |
| Lipid Accumulation | Rat primary preadipocytes | During differentiation | Enhancement | bohrium.com |
Leptin Secretion Modulation by Obestatin in Rat Adipocytes
The modulation of leptin secretion by obestatin in rat adipocytes appears to be a direct action of the peptide. Research conducted on rat primary preadipocytes has demonstrated that obestatin stimulates the release of leptin. bohrium.com Leptin is a key adipokine involved in the regulation of energy balance and satiety, and its secretion is a marker of adipocyte function. bohrium.com
This finding in rat preadipocytes is noteworthy, as it contrasts with some studies conducted in other models. For instance, research using mouse 3T3-L1 adipocytes and human subcutaneous adipocytes has reported that obestatin can reduce leptin secretion. nih.gov This discrepancy highlights potential species-specific or cell-line-specific differences in the regulation of leptin by obestatin.
Table 4: Effect of Obestatin on Leptin Secretion in Rat Adipocytes
| Cell Type | Observed Effect on Leptin Secretion | Citation(s) |
|---|---|---|
| Rat primary preadipocytes | Stimulation | bohrium.com |
Central Nervous System and Neuroendocrine Regulation
Distribution of Obestatin Immunoreactivity in Rat Brain
Current research provides limited information on the specific distribution of obestatin immunoreactivity within the rat brain. While the obestatin receptor, GPR39, has been identified in various brain regions, including the amygdala, hippocampus, and auditory cortex, detailed immunohistochemical mapping of the obestatin peptide itself in the central nervous system of rats is not extensively documented in the available scientific literature. Studies have primarily focused on the peptide's presence in peripheral tissues. bohrium.comnih.govbioscientifica.com
Neurophysiological Effects on Rat Cortical Neurons
Obestatin is biologically active on central neurons, as demonstrated by its effects on cultured rat cerebral cortical neurons. bohrium.comnih.govbioscientifica.com The primary neurophysiological effect observed is the elevation of cytosolic calcium concentrations ([Ca2+]i) in a population of these neurons. bohrium.comnih.govbioscientifica.com This increase in intracellular calcium is indicative of neuronal activation and suggests that obestatin can directly influence the signaling pathways within cortical neurons. bioscientifica.com The obestatin-induced calcium rise is, at least in part, due to the release of calcium from internal stores, as the effect persists in a calcium-free saline environment. bioscientifica.com
While these findings confirm a direct action of obestatin on rat cortical neurons, more detailed electrophysiological studies on its specific effects on membrane potential, ion channel activity, and firing patterns in these particular neurons are not extensively detailed in the current body of research. However, studies on neurons from other brain regions, such as the subfornical organ, have shown that obestatin can cause membrane depolarization. physiology.org
Table 5: Neurophysiological Effects of Obestatin on Rat Neurons
| Neuron Type | Experimental Preparation | Observed Effect | Citation(s) |
|---|---|---|---|
| Cerebral cortical neurons | Dissociated and cultured | Elevated cytosolic calcium concentrations ([Ca2+]i) | bohrium.comnih.govbioscientifica.com |
| Subfornical organ neurons | Cultured | Membrane depolarization | physiology.org |
Modulation of Thirst Mechanisms and Water Intake in Rats
Obestatin (rat) has been observed to play a role in the regulation of thirst and water intake in rat models. Central administration of obestatin has demonstrated a significant inhibitory effect on drinking behavior. In studies involving both ad libitum-fed and water-deprived rats, intracerebroventricular injection of obestatin led to a reduction in water consumption. nih.govphysiology.org This effect on water intake was noted to be more pronounced and to precede any effects on food intake, suggesting a primary role in thirst modulation rather than a secondary consequence of altered feeding behavior. nih.gov
Furthermore, obestatin was found to inhibit water drinking induced by angiotensin II, a potent dipsogenic agent. nih.gov This suggests that obestatin may interact with central pathways that regulate fluid homeostasis. Research using cultured subfornical organ neurons, a key brain region for thirst regulation, showed that obestatin can significantly affect their membrane potential, pointing to a potential site of action for its anti-dipsogenic effects. nih.gov
Table 1: Effect of Intracerebroventricular Obestatin (rat) on Water Intake
| Experimental Condition | Obestatin (rat) Effect | Key Findings |
|---|---|---|
| Ad libitum access to food and water | Inhibition of drinking behavior | Significant reduction in cumulative water intake. physiology.org |
| Food and water deprivation | Inhibition of water drinking | Effect on water intake was more significant than on food intake. nih.gov |
| Angiotensin II-induced drinking | Inhibition of water intake | Suggests interaction with central thirst-regulating pathways. nih.gov |
Hypothalamic and Brainstem Involvement in Rat Responses
The involvement of the hypothalamus and brainstem in mediating the physiological effects of obestatin (rat) has been a subject of investigation, with some findings presenting a complex picture. While it has been proposed that obestatin could influence key hypothalamic nuclei involved in feeding control, such as the arcuate nucleus (ARC), direct evidence remains varied. nih.govnih.gov
Some studies in rats have suggested that obestatin can induce appetite suppression. nih.gov However, other research has failed to demonstrate a significant effect of either peripheral or central obestatin administration on food intake or on the hypothalamic expression of neuropeptides that regulate energy balance, such as neuropeptide Y (NPY) and agouti-related protein (AgRP). nih.govnih.gov Furthermore, investigations into whether peripheral obestatin induces neuronal activity in the hypothalamus and brainstem by measuring Fos expression, a marker of neuronal activation, did not show any significant changes. nih.gov In contrast, experiments on mouse hypothalamic explants have indicated that obestatin can inhibit ghrelin-dependent growth hormone-releasing hormone (GHRH) release without altering the activity of somatostatin neurons. nih.gov
Impact on Sleep and Behavioral Patterns in Rats
Central administration of obestatin (rat) has been shown to alter sleep architecture in rats. nih.gov Specifically, intracerebroventricular (i.c.v.) injection of obestatin at the onset of the dark period was found to significantly increase the time spent in non-rapid-eye-movement sleep (NREMS) during the first hour post-injection. nih.gov This increase was characterized by a greater number of NREMS episodes and a shorter latency to sleep onset. nih.gov
However, this initial increase in NREMS was followed by a subsequent decrease in both NREMS and rapid-eye-movement sleep (REMS) in the second hour after administration. nih.gov Interestingly, peripheral injection of obestatin did not produce any significant changes in the sleep patterns of the rats. nih.gov Concurrently, electroencephalographic (EEG) analysis revealed that obestatin treatment led to a reduction in slow-wave activity (0.5-4 Hz). nih.gov These findings suggest that the sleep-promoting effects of centrally administered obestatin may be linked to the behavioral manifestation of satiety. nih.gov
Table 2: Effects of Intracerebroventricular Obestatin (rat) on Sleep in Rats
| Sleep Parameter | First Hour Post-Injection | Second Hour Post-Injection |
|---|---|---|
| Non-Rapid-Eye-Movement Sleep (NREMS) | ▲ Increased (approx. 58%) | ▼ Decreased |
| Rapid-Eye-Movement Sleep (REMS) | No significant change | ▼ Decreased |
| Sleep Latency | ▼ Shortened | Not specified |
| Number of NREMS Episodes | ▲ Increased | Not specified |
| EEG Slow-Wave Activity (0.5-4 Hz) | ▼ Reduced | Not specified |
Cardiovascular System Protection in Rat Models
Cardioprotective Actions in Ischemia-Reperfusion Injury in Isolated Rat Hearts
Obestatin (rat) has demonstrated significant cardioprotective effects in models of ischemia-reperfusion (I/R) injury in isolated rat hearts. physiology.orgphysiology.org The administration of rat obestatin-(1–23) prior to the ischemic event resulted in a concentration-dependent reduction in infarct size and an improvement in contractile dysfunction during reperfusion. physiology.orgnih.gov In contrast, a synthetic analog with a reversed amino acid sequence, obestatin-(23–1), was found to be ineffective, highlighting the specificity of the native peptide's action. physiology.orgphysiology.org
The protective effects of obestatin were observed at nanomolar concentrations. physiology.org Further investigation into the underlying mechanisms revealed that the cardioprotective effect of obestatin-(1–23) was abolished by the inhibition of phosphoinositide 3-kinase (PI3K) or protein kinase C (PKC). physiology.orgnih.gov This suggests that obestatin exerts its protective actions through the activation of these critical signaling pathways. physiology.org In vivo studies have also shown that obestatin can reduce the myocardial infarct size induced by I/R in rat hearts. nih.gov
Anti-Apoptotic Effects in Rat Cardiomyocytes
In addition to its cardioprotective effects at the organ level, obestatin (rat) exhibits direct anti-apoptotic actions in rat cardiomyocytes subjected to ischemia-reperfusion stress. physiology.orgnih.gov In cultured rat H9c2 cardiac cells and isolated ventricular myocytes, treatment with obestatin-(1–23) significantly reduced cardiomyocyte apoptosis and decreased the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. physiology.orgnih.gov
The anti-apoptotic effect of obestatin was found to be dependent on the activation of several signaling pathways, including PKC, PI3K, and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. physiology.orgnih.gov Inhibition of these pathways blocked the protective effects of obestatin. physiology.org Radioreceptor binding assays have confirmed the presence of specific, high-affinity obestatin-binding sites on the membranes of the ventricular myocardium and cardiomyocytes, providing a basis for its direct cellular effects. physiology.orgnih.gov Further studies have shown that obestatin's anti-apoptotic properties are associated with the downregulation of Bax and the upregulation of Bcl-2 expression. nih.gov
Table 3: Cardioprotective and Anti-Apoptotic Effects of Obestatin (rat)
| Model System | Key Effect of Obestatin (rat) | Underlying Mechanism |
|---|---|---|
| Isolated Rat Hearts (Ischemia-Reperfusion) | Reduced infarct size and contractile dysfunction. physiology.orgnih.gov | Activation of PI3K and PKC signaling pathways. physiology.org |
| Rat H9c2 Cardiac Cells & Ventricular Myocytes | Reduced apoptosis and caspase-3 activation. physiology.orgnih.gov | Activation of PKC, PI3K, and ERK1/2 pathways. physiology.org |
| In Vivo Rat Model (Ischemia-Reperfusion) | Reduced myocardial injury area. nih.gov | Upregulation of Bcl-2 and downregulation of Bax and active caspase-3. nih.gov |
Reproductive System in Rats
Obestatin (rat) has been implicated in the regulation of reproductive functions in rats, with evidence suggesting a potential modulatory role in both male and female systems. In female rats with obesity-induced gonadal dysfunction, exogenous obestatin administration led to a significant decrease in the duration of the estrous cycle, an increase in ovarian weight, and a reduction in periovarian fat. sapub.org Furthermore, obestatin treatment resulted in a significant increase in serum levels of luteinizing hormone (LH) and progesterone, contributing to the restoration of estrous cycle regularity. sapub.org
In male rats, immunoreactive obestatin has been detected in the Leydig cells of the testes. bohrium.com It has been reported that obestatin can induce the secretion of testosterone (B1683101), suggesting a role in testicular function. sapub.org These findings point towards a potential therapeutic role for obestatin in addressing obesity-related reproductive complications. sapub.org
Localization of Obestatin in Rat Testis
Immunohistochemical studies in Sprague-Dawley rats have identified the presence of obestatin immunoreactivity within the testes. Specifically, obestatin has been localized in the Leydig cells, which are situated in the interstitial tissue between the seminiferous tubules endocrine-abstracts.orgarchivesofmedicalscience.combohrium.com. These cells are the primary source of testosterone production in males. The precursor protein for both obestatin and ghrelin, preproghrelin, has also been shown to be immunoreactive in the Leydig cells, indicating local synthesis of these peptides within the testis endocrine-abstracts.orgarchivesofmedicalscience.com. In addition to Leydig cells, obestatin immunoreactivity has been observed in Sertoli cells, the rete testis, efferent ductules, vas deferens, seminal vesicles, and the prostate nih.gov.
Postulated Roles in Gonadal Function (Research Gaps)
Research suggests that obestatin plays a regulatory role in male gonadal function in rats, primarily concerning testosterone secretion and spermatogenesis. Studies have demonstrated that obestatin can stimulate testosterone secretion. For instance, a single intravenous injection of obestatin was found to increase testosterone levels in adult male rats karger.com. In vitro studies using rat testicular tissue have also shown that obestatin can induce testosterone secretion, suggesting a direct action on the testis nih.govnih.gov. This effect appears to be dependent on the nutritional status of the animal, with significant induction of human chorionic gonadotropin (hCG)-stimulated testosterone secretion observed in normally fed pre-pubertal and adult rats nih.govnih.gov.
Furthermore, obestatin has been shown to antagonize the inhibitory effects of ghrelin on testosterone secretion. In vitro studies have demonstrated that obestatin can counteract the ghrelin-induced suppression of both basal and hCG-stimulated testosterone production by testicular slices karger.comnih.gov.
Chronic administration of obestatin in pre-pubertal rats has been linked to a significant increase in testosterone production and enhanced spermatogenesis karger.com. Histomorphometric analysis of the testes in rats treated with obestatin revealed a significant increase in the populations of primary spermatocytes, secondary spermatocytes, spermatids, and Leydig cells, indicating a stimulatory effect on testicular function karger.com.
Research Gaps: While evidence points to a stimulatory role for obestatin in rat gonadal function, the precise molecular mechanisms and signaling pathways through which it exerts these effects remain to be fully elucidated. The identity of the specific obestatin receptor in the testis is still a subject of investigation. Further research is needed to understand the intricate interplay between obestatin, ghrelin, and other hormones in the regulation of the hypothalamic-pituitary-gonadal axis in rats. The long-term effects of obestatin on fertility and reproductive health also warrant more in-depth investigation.
Cellular Proliferation and Apoptosis
General Proliferative Effects in Rat Cell Physiology
Obestatin has been shown to exert proliferative effects on various cell types in rats. Studies have demonstrated its ability to promote the proliferation of adult rat hippocampal progenitor cells nih.gov. This suggests a potential role for obestatin in neurogenesis. In the context of metabolic regulation, obestatin has been found to enhance the survival and proliferation of pancreatic β-cells and human islets, indicating a role in maintaining β-cell mass and function openpublichealthjournal.comdiabetesjournals.org. Additionally, in a rat model of experimental ulcerative colitis, obestatin was observed to stimulate cell proliferation in the colonic mucosa, contributing to tissue repair nih.gov. Some research also indicates that the protective effects of obestatin in certain neuronal cell lines are mediated by promoting proliferation rather than inhibiting apoptosis nih.gov.
Anti-Apoptotic Mechanisms in Rat Cells
Obestatin exhibits significant anti-apoptotic properties across different rat cell models. In pancreatic β-cell lines (HIT-T15 and INS-1E) and human islets, obestatin has been shown to reduce apoptosis induced by serum starvation and pro-inflammatory cytokines diabetesjournals.org. This protective effect is associated with the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade diabetesjournals.org.
In a model of global cerebral ischemia-reperfusion in rats, obestatin treatment was found to decrease the number of caspase-3 positive cells in the CA1 region of the hippocampus, indicating an inhibition of neuronal apoptosis nih.gov. The anti-apoptotic effect of obestatin in retinal ganglion cells exposed to oxidative stress involves an increased expression of the anti-apoptotic protein Bcl-2 mdpi.com. Furthermore, in nutrient-deprived PC12 cells, obestatin's protective effects are related to the regulation of Bcl-2 and caspase-3 researchgate.net. These findings suggest that obestatin's anti-apoptotic mechanisms involve the modulation of key players in both the intrinsic and extrinsic apoptotic pathways.
Activation of Early-Response Genes and Kinase Pathways (e.g., c-fos, ERK, MAPK) in Rat Tissues
The cellular effects of obestatin are mediated through the activation of several intracellular signaling pathways, including early-response genes and various kinase cascades. While direct evidence for c-fos activation in many rat tissues is still emerging, some studies suggest its involvement karger.com.
More robust evidence exists for the activation of kinase pathways. In adult rat hippocampal progenitor cells, the pro-survival and proliferative effects of obestatin involve the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways nih.gov. Similarly, in pancreatic β-cells, obestatin promotes ERK1/2 and Akt phosphorylation diabetesjournals.org. The activation of these pathways is crucial for mediating cellular processes like proliferation, survival, and differentiation. The broader Mitogen-activated protein kinase (MAPK) pathway, of which ERK is a component, is also implicated in obestatin's mechanism of action in various cell types karger.com. The concurrent activation of Akt, ERK1/2, and AMPK signaling pathways by obestatin has been shown to inhibit apoptotic signaling cascades in nutrient-deprived PC12 cells researchgate.net.
Inflammation and Tissue Regeneration in Rat Models
Obestatin has demonstrated significant anti-inflammatory and regenerative properties in various rat models of tissue injury. In a rat model of dextran sulfate sodium-induced colitis, obestatin treatment significantly ameliorated the clinical and histopathological severity of chronic colitis nih.gov. Its therapeutic effect was associated with the suppression of polymorphonuclear leukocyte infiltration, enhancement of glutathione synthesis, and a reduction in pro-inflammatory cytokines nih.govnih.gov. Similarly, in acetic acid-induced colitis, pretreatment with obestatin reduced mucosal damage, improved mucosal blood flow, and decreased the mucosal concentration of the pro-inflammatory cytokine IL-1β archivesofmedicalscience.com.
In models of acute pancreatitis, obestatin has been shown to reduce inflammation and promote pancreatic repair and regeneration by increasing pancreatic blood supply and decreasing digestive enzyme activity nih.govnih.gov. Furthermore, obestatin has been implicated in muscle regeneration by stimulating the activity of satellite cells in models of muscle injury mdpi.com. In the context of the central nervous system, obestatin exerts protective effects against ischemia-reperfusion injury by inhibiting astrocyte activation and reducing neuronal cell apoptosis, partly through its anti-inflammatory properties, including the reduction of TNF-α levels nih.gov. These findings highlight the potential of obestatin as a modulator of inflammatory responses and a promoter of tissue repair in rats.
Role in Muscle Injury and Myogenic Regeneration
Obestatin, a 23-amino acid peptide derived from the proghrelin gene, plays a significant role in the repair and regeneration of skeletal muscle following injury. nih.gov The expression of obestatin is markedly increased in response to muscle damage. nih.gov Its involvement in the myogenic process is multifaceted, encompassing the stimulation of satellite stem cell expansion and the promotion of myofiber hypertrophy. nih.gov
Intramuscular administration of obestatin has been shown to significantly enhance muscle regeneration. nih.gov This is achieved through a kinase hierarchy that stimulates key processes in muscle repair. nih.gov Furthermore, obestatin contributes to the regenerative microenvironment by increasing the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGF-R2, which are crucial for promoting angiogenesis, the formation of new blood vessels necessary for muscle healing. nih.gov
A potential mechanism contributing to obestatin's myogenic action is the inhibition of myostatin, a protein that negatively regulates muscle mass. nih.govnih.gov By potentially suppressing myostatin, obestatin may foster an environment conducive to muscle growth and regeneration. nih.gov This peptide also influences the expression of myogenic regulatory factors, such as MyoD and myogenin, which are essential for the differentiation of myogenic cells. paulogentil.com The coordinated upregulation of obestatin during the early stages of myogenesis and its sustained presence throughout terminal differentiation underscore its integral role in this biological process. nih.gov
The therapeutic potential of obestatin extends to various myopathies characterized by impaired muscle regeneration. nih.gov Its ability to drive multiple stages of the myogenic program, from stem cell expansion to muscle fiber growth and microenvironment remodeling, positions it as a promising agent for treating trauma-induced muscle injuries. nih.gov
Table 1: Effects of Obestatin on Muscle Regeneration in Rats
| Parameter | Effect of Obestatin Administration | Associated Findings |
|---|---|---|
| Muscle Regeneration | Enhanced | Stimulates satellite stem cell expansion and myofiber hypertrophy. nih.gov |
| Myogenic Microenvironment | Improved | Increases expression of VEGF and VEGF-R2, promoting microvascularization. nih.gov |
| Myostatin | Potentially Inhibited | May contribute to improved muscle growth and regeneration. nih.gov |
Protective Effects in Induced Colitis in Rats
Obestatin has demonstrated significant protective and therapeutic effects in rat models of experimentally induced colitis. nih.govnih.govmdpi.com In studies involving acetic acid-induced colitis, both pretreatment with and subsequent administration of obestatin have been shown to accelerate the healing of colonic wall damage. nih.govnih.gov This healing effect is associated with a reduction in the area of mucosal damage. nih.gov
The protective actions of obestatin in the colon are linked to several key physiological improvements. One of the notable effects is the enhancement of mucosal blood flow in the colon, which is often compromised during colitis. nih.govnih.gov Improved blood flow is critical for delivering oxygen and nutrients necessary for tissue repair.
Table 2: Protective Effects of Obestatin in Acetic Acid-Induced Colitis in Rats
| Parameter | Effect of Obestatin Administration | Reference |
|---|---|---|
| Colonic Wall Damage | Accelerated healing | nih.gov |
| Mucosal Blood Flow | Significantly improved | nih.govnih.gov |
| Mucosal DNA Synthesis | Significantly reversed the colitis-evoked decrease | nih.gov |
| Mucosal Damage Area | Significantly reduced | nih.gov |
Influence on Inflammatory Markers and Mucosal Integrity in Rat Gut
The therapeutic effects of obestatin in induced colitis in rats are closely linked to its ability to modulate the inflammatory response and enhance mucosal integrity. nih.govviamedica.pl A key indicator of inflammation in the gut is the activity of myeloperoxidase (MPO), an enzyme found in neutrophils. nih.gov Obestatin treatment has been shown to significantly decrease the colitis-induced increase in mucosal MPO activity, suggesting a reduction in neutrophil infiltration into the colonic tissue. nih.govviamedica.pl
In addition to its effect on MPO, obestatin also reduces the levels of pro-inflammatory cytokines. Specifically, it has been observed to lower the mucosal concentration of interleukin-1β (IL-1β), a key mediator of inflammation. nih.govnih.gov This anti-inflammatory action is further supported by a reduction in the expression of nuclear factor kappa B (NF-κB), a transcription factor that plays a central role in regulating the inflammatory response. viamedica.pl
Obestatin also exerts a positive influence on the antioxidant status of the colonic mucosa. viamedica.pl It has been shown to improve tissue antioxidant levels, which helps to counteract the oxidative stress associated with inflammation. viamedica.pl
Regarding mucosal integrity, obestatin promotes the healing and regeneration of the mucosal lining. viamedica.pl It aids in the restoration of goblet cell function, leading to increased mucous secretion, which is essential for protecting the epithelial surface. viamedica.pl Furthermore, obestatin has been found to reduce the expression of fibrosis markers such as hydroxyproline and fibronectin, indicating its potential to prevent the excessive scarring and tissue hardening that can occur in chronic inflammation. viamedica.pl
Table 3: Effect of Obestatin on Inflammatory Markers and Mucosal Integrity in Rat Gut with Induced Colitis
| Parameter | Effect of Obestatin Administration | Reference |
|---|---|---|
| Myeloperoxidase (MPO) Activity | Decreased | nih.govviamedica.pl |
| Interleukin-1β (IL-1β) Content | Decreased | nih.govnih.gov |
| Nuclear Factor kappa B (NF-κB) Expression | Decreased | viamedica.pl |
| Tissue Antioxidant Status | Improved | viamedica.pl |
| Goblet Cell Function | Restored | viamedica.pl |
| Fibrosis Markers (Hydroxyproline, Fibronectin) | Reduced expression | viamedica.pl |
Interactions and Interrelationships of Obestatin Rat
Obestatin-Ghrelin Axis in Rat Physiology
Obestatin (B13227) and ghrelin, despite originating from the same precursor gene, often exhibit distinct and sometimes opposing physiological roles in rats. Their interplay is a complex process governed by differential processing of a shared precursor molecule and results in varying biological actions and plasma concentration dynamics.
Obestatin and ghrelin are both derived from the 117-amino acid precursor protein, preproghrelin. karger.comarchivesofmedicalscience.combioscientifica.comnih.gov This common origin underscores a sophisticated regulatory mechanism that allows for the production of two functionally distinct peptides. The differential processing of preproghrelin is a key determinant of their subsequent physiological effects.
The processing of preproghrelin into mature ghrelin and obestatin involves specific enzymatic cleavages. bioscientifica.comresearchgate.net In the stomach, the prohormone convertase (PC) 1/3 is responsible for processing preproghrelin to produce ghrelin. nih.gov Immunohistochemical studies in rats have shown that gastric cells immunoreactive for ghrelin are also immunoreactive for obestatin and PC1/3, suggesting a coordinated processing event within the same cells. nih.gov In the pancreas of neonatal rats, both PC1/3 and PC2 appear to be involved in preproghrelin processing. nih.gov
The generation of obestatin requires cleavages at both its amino and carboxy termini from the proghrelin sequence. bioscientifica.com These cleavage sites lack the highly efficient dibasic residues (lysine and arginine) that are typically favored by prohormone convertases, which may suggest that the processing to generate obestatin occurs with lower efficiency compared to ghrelin. bioscientifica.com In rat stomach extracts, obestatin has been identified, confirming its endogenous production from the shared precursor. nih.gov Furthermore, immunohistochemical studies have confirmed the co-localization of obestatin and ghrelin in the same secretory vesicles within the gastric mucosa of rats, indicating a shared storage and potential co-secretion mechanism. karger.com
The predicted amino acid sequence of obestatin is identical in rats and mice, highlighting its conserved nature across these species. karger.com This conservation suggests that obestatin plays a fundamental role in metabolic processes. karger.com
Initial research proposed that obestatin and ghrelin have opposing effects on several physiological functions in rats. karger.comnih.govoup.com While ghrelin is a well-established orexigenic peptide that stimulates food intake and promotes weight gain, early studies reported that obestatin administration in rats suppressed food intake, inhibited jejunal contractions, and reduced body weight gain. karger.comarchivesofmedicalscience.comnih.gov This led to the concept of a dual-hormone system from a single gene, where ghrelin and obestatin act as physiological antagonists to regulate energy balance. nih.gov
However, the anorexic effect of obestatin in rats has been a subject of controversy, with some studies failing to replicate these findings. bioscientifica.comoup.com Several research groups have reported no significant effect of either peripheral or central administration of obestatin on food intake or body weight in rats. bioscientifica.comoup.com
Beyond appetite regulation, the interplay between obestatin and ghrelin extends to other systems. In the context of growth hormone (GH) secretion, ghrelin is a potent stimulator. oup.comnih.gov In contrast, obestatin itself does not appear to directly stimulate GH secretion from rat pituitary cells in vitro. nih.govphysiology.org However, in vivo studies in freely moving rats have shown that obestatin can inhibit ghrelin-induced GH secretion. oup.comnih.gov
Regarding gastrointestinal motility, ghrelin is known to be stimulatory. bioscientifica.com Conversely, initial reports suggested that obestatin inhibits jejunal motility in rats, opposing ghrelin's action. nih.gov In testicular function, in vitro studies using rat testicular slices have demonstrated that ghrelin significantly decreases both basal and hCG-induced testosterone (B1683101) secretion, whereas obestatin increases it. nih.gov Furthermore, obestatin was found to antagonize the inhibitory effect of ghrelin on testosterone secretion. nih.gov
The following table summarizes the comparative biological actions of obestatin and ghrelin in rats based on available research findings.
| Biological Action | Ghrelin Effect in Rats | Obestatin Effect in Rats | References |
| Food Intake | Stimulates | Suppresses (Controversial) | karger.comarchivesofmedicalscience.combioscientifica.comnih.govoup.com |
| Body Weight Gain | Promotes | Reduces (Controversial) | karger.comarchivesofmedicalscience.comnih.gov |
| Growth Hormone Secretion | Stimulates | No direct effect; Inhibits ghrelin-induced secretion | oup.comnih.govphysiology.org |
| Jejunal Motility | Stimulates | Inhibits | nih.govbioscientifica.com |
| Testosterone Secretion | Decreases | Increases; Antagonizes ghrelin's effect | nih.gov |
The plasma concentrations of obestatin and ghrelin in rats exhibit dynamic changes in response to various physiological states, and their levels are not always correlated. nih.gov Studies have shown that both obestatin and ghrelin are secreted in a pulsatile manner with an ultradian rhythmicity. archivesofmedicalscience.com
In response to fasting, the plasma levels of ghrelin and obestatin can be differentially regulated. For instance, in a pre-diabetic rat model fed a high-fat diet, plasma ghrelin levels were significantly decreased over 8 weeks, while plasma obestatin levels were significantly lower only at the beginning of the study (weeks 0 and 2). researchgate.net This led to a reduction in the ghrelin/obestatin ratio from week 4 to week 8. researchgate.net In another study, fasting in mice resulted in elevated ghrelin levels but significantly reduced obestatin levels. oup.com Conversely, some studies in rats have reported that circulating obestatin levels are not affected by fasting or refeeding. nih.gov
In spontaneously hypertensive rats, both fasting plasma ghrelin and obestatin levels were found to be significantly higher compared to normotensive Wistar-Kyoto rats. nih.gov This suggests a potential role for the ghrelin/obestatin system in blood pressure regulation. nih.gov
The half-life of exogenously administered obestatin in rat plasma has been determined to be approximately 22 minutes. nih.gov This relatively short half-life suggests that its effects may be acute and transient.
The ratio of obestatin to ghrelin in the gastric fundi of rats is very low, estimated at 0.0039%. bioscientifica.com Furthermore, in some studies, plasma obestatin was undetectable in rats, while it was present in human plasma. bioscientifica.com These findings suggest that the relative production and secretion of these two peptides may vary significantly between species and under different physiological conditions.
Interactions with Other Hormones and Peptides in Rat Systems
Obestatin's physiological role in rats is not limited to its interaction with ghrelin but also involves a complex interplay with other key metabolic hormones, including leptin, insulin (B600854), and glucagon (B607659).
Research in rat models indicates that obestatin can influence the function of adipose tissue, including the secretion of the satiety hormone, leptin. Studies on rat primary preadipocytes have shown that obestatin stimulates the release of leptin. spandidos-publications.comnih.gov This effect is noteworthy as leptin itself can enhance rat preadipocyte differentiation in vitro. spandidos-publications.com The obestatin-induced increase in leptin secretion from preadipocytes suggests a potential paracrine or autocrine mechanism within adipose tissue. spandidos-publications.com
However, the effect of obestatin on leptin levels in vivo appears to be more complex and potentially dependent on the experimental model and conditions. In obese Sprague-Dawley rats, obestatin treatment led to a significant decrease in leptin levels. semanticscholar.orgpafmj.org Conversely, another study reported that obestatin treatment in mice fed a high-fat diet resulted in reduced leptin levels. karger.com Some earlier studies in rats, however, found no effect of obestatin on serum leptin levels. oup.com This discrepancy may be due to differences in the dose and mode of obestatin administration. pafmj.org
The following table summarizes the effects of obestatin on leptin secretion in different rat models.
| Rat Model | Effect of Obestatin on Leptin | References |
| Primary Preadipocytes | Stimulates secretion | spandidos-publications.comnih.gov |
| Obese Sprague-Dawley Rats | Decreases levels | semanticscholar.orgpafmj.org |
| High-Fat Diet Fed Mice | Decreases levels | karger.com |
| Normal Rats | No effect on serum levels | oup.com |
Obestatin exerts complex and sometimes contradictory effects on the secretion of pancreatic hormones, namely insulin and glucagon, in rat models. The nature of this interplay appears to be dose-dependent.
In the perfused rat pancreas, obestatin has demonstrated a dual effect on glucose-induced insulin secretion. karger.comnih.gov At a lower concentration (1 nM), obestatin potentiated the insulin response to glucose, arginine, and tolbutamide. nih.gov Conversely, at a higher concentration (10 nM), it inhibited glucose-induced insulin secretion. nih.gov The potentiating effect of obestatin on insulin release was abolished in the presence of diazoxide, a K-ATP channel opener, suggesting that these channels may be involved in obestatin's mechanism of action. nih.gov
Other studies in isolated rat islets have also reported that obestatin inhibits glucose-induced insulin secretion. nih.gov In vivo studies in rats have shown that obestatin can prevent diabetes in streptozotocin-treated animals and reduce insulin resistance. nih.govopenpublichealthjournal.com It has been suggested that obestatin promotes the survival of pancreatic β-cells and stimulates insulin secretion. nih.govopenpublichealthjournal.com
Regarding glucagon, studies in the perfused rat pancreas have shown that obestatin did not significantly alter the glucagon response to arginine. nih.gov This finding suggests that obestatin's stimulatory effect on insulin secretion is not mediated by a paracrine effect from pancreatic alpha cells. nih.gov
In addition to its effects on endocrine function, obestatin has also been shown to influence the exocrine pancreas in rats. It can stimulate the secretion of pancreatic juice, an effect that appears to be mediated by the vagus nerve. jafs.com.pl However, direct application of obestatin to dispersed pancreatic acinar cells in vitro has been shown to decrease cholecystokinin (B1591339) (CCK)-8-stimulated amylase release, indicating a direct inhibitory action. jafs.com.pl
The following table summarizes the effects of obestatin on insulin and glucagon in rat pancreatic models.
| Hormone | Effect of Obestatin in Rat Pancreas | Conditions/Model | References |
| Insulin | Potentiates secretion | Low concentration (1 nM), perfused pancreas | nih.gov |
| Inhibits secretion | High concentration (10 nM), perfused pancreas | nih.gov | |
| Inhibits glucose-induced secretion | Isolated islets | nih.gov | |
| Stimulates secretion | In vivo, streptozotocin-treated rats | nih.govopenpublichealthjournal.com | |
| Glucagon | No significant effect on arginine-induced secretion | Perfused pancreas | nih.gov |
Influence on Growth Hormone and Corticosterone (B1669441) Secretion in Rat Pituitary and Adrenal Systems
The role of obestatin in regulating the secretion of growth hormone (GH) and corticosterone in rats has been a subject of considerable research, yielding varied and sometimes conflicting results. Numerous studies have reported that obestatin does not significantly influence basal or stimulated GH secretion. researchgate.netoup.comphysiology.org For instance, research has shown that neither intravenous nor intracerebroventricular administration of obestatin alters the plasma levels of GH in rats. researchgate.netkarger.com Specifically, in 10-day-old rats, obestatin did not modify GH secretion or antagonize the GH-releasing effects of the synthetic GH secretagogue, hexarelin. researchgate.netnih.gov Further in vitro experiments on dispersed rat pituitary cells demonstrated that obestatin failed to alter basal GH release or interfere with the stimulatory effects of GH-releasing hormone (GHRH) and ghrelin, or the inhibitory action of somatostatin. physiology.org
However, some studies present a more complex picture. One report indicated that while obestatin did not affect spontaneous GH release, it could partially antagonize ghrelin-stimulated GH secretion in rodents. karger.comphysiology.org Another in vitro study using a rat tumor somatotroph cell line (GC cells) found that obestatin treatment triggered a transient release of GH within the first 30 minutes of application. nih.gov Despite these findings, the bulk of evidence from in vivo studies in rats suggests a lack of a direct, potent regulatory role for obestatin on GH secretion. researchgate.netoup.com
Regarding the adrenal system, the consensus is more uniform. The majority of studies have concluded that obestatin administration has no effect on spontaneous corticosterone secretion in rats. researchgate.netnih.gov This lack of effect has been observed in various experimental setups, including in young-adult male rats and infant rats. researchgate.netnih.gov Research on obese Zucker rats also found that plasma obestatin levels did not correlate with changes in corticosterone under different feeding conditions. nih.gov Furthermore, a study using an obestatin fragment (1-4) also reported no effect on blood corticosterone levels one week after a single administration in male and female rats. nih.govcurehunter.com In vitro studies on rat adrenocortical cells further support these findings, showing that obestatin did not significantly affect basal or ACTH-stimulated corticosterone secretion. researchgate.net
Table 1: Summary of Research on Obestatin's Influence on GH and Corticosterone in Rats
| Study Focus | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| GH & Corticosterone Secretion | Young-adult and 10-day-old male rats | Obestatin did not modify GH or spontaneous corticosterone secretion. | researchgate.netnih.gov |
| GH Secretion | In vivo (rats) | Failed to observe any effect of obestatin on GH secretion. | oup.com |
| GH Secretion | In vitro (dispersed rat pituitary cells) | Did not alter basal GH release or its regulation by GHRH, ghrelin, or somatostatin. | physiology.org |
| GH Secretion | In vitro (rat tumor somatotroph cells) | Triggered a transient GH release in the first 30 minutes. | nih.gov |
| Corticosterone Secretion | Male and female Wistar rats | An obestatin fragment (1-4) had no effect on blood corticosterone levels. | nih.govcurehunter.com |
| Corticosterone Secretion | In vitro (cultured rat adrenocortical cells) | Prolonged exposure to acylated ghrelin, but not obestatin, could stimulate corticosterone secretion. | researchgate.net |
Involvement of Corticotropin-Releasing Factor and Urocortin-2 Systems in Brain-Gut Axis
Research indicates that obestatin's influence on gastrointestinal function in rats is mediated through a central mechanism involving the corticotropin-releasing factor (CRF) and Urocortin-2 (Ucn-2) systems, highlighting a significant brain-gut axis interaction. physiology.orgkarger.comniph.go.jp Obestatin has been shown to inhibit motor activity in the antrum and duodenum of the stomach in the fed state. physiology.orgspandidos-publications.com This inhibitory action is not direct but is orchestrated via the central nervous system. karger.com
Immunohistochemical studies have demonstrated that intravenous injection of obestatin activates neurons in the paraventricular nucleus (PVN) of the hypothalamus. physiology.orgniph.go.jp Specifically, the activated neurons were found to be those containing CRF and Urocortin-2. physiology.orgkarger.comniph.go.jp This suggests that peripheral obestatin can signal to the brain and modulate the activity of these specific hypothalamic neurons. karger.comspandidos-publications.com
The functional relevance of this activation is confirmed by studies using CRF receptor antagonists. The inhibitory effects of peripherally administered obestatin on gastroduodenal motility were prevented by the intracerebroventricular injection of antagonists for both CRF type 1 (CRF-R1) and CRF type 2 (CRF-R2) receptors. physiology.orgkarger.comniph.go.jp This finding implicates both receptor subtypes in mediating obestatin's central effects on gut motility. niph.go.jpspandidos-publications.com The proposed pathway suggests that obestatin, possibly acting on vagal afferent nerve terminals, transmits a signal to the hypothalamus. spandidos-publications.com This signal activates CRF and Urocortin-2 neurons in the PVN, which in turn inhibit gastroduodenal motility via CRF-R1 and CRF-R2. karger.comniph.go.jpspandidos-publications.com This complex interaction demonstrates that obestatin's role in the brain-gut axis involves a sophisticated interplay with central stress-related neuropeptide systems. karger.comniph.go.jp
Table 2: Summary of Research on Obestatin and the CRF/Urocortin-2 System in Rats
| Study Focus | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| Obestatin's effect on gastroduodenal motility | Intravenous (IV) injection of obestatin in conscious rats | Obestatin inhibits motor activity in the antrum and duodenum in the fed state. | physiology.orgspandidos-publications.com |
| Central mechanism of obestatin action | Immunohistochemistry in the rat brain after IV obestatin | Activated c-Fos in CRF- and Urocortin-2-containing neurons in the paraventricular nucleus (PVN). | physiology.orgkarger.comniph.go.jp |
| CRF receptor involvement | Intracerebroventricular (ICV) injection of CRF receptor antagonists | CRF type 1 and type 2 receptor antagonists blocked the inhibitory effects of IV obestatin on gut motility. | physiology.orgkarger.comniph.go.jp |
| Brain-Gut Axis Pathway | Review of mechanistic studies | Peripheral obestatin signals to the brain, activating CRF/Urocortin-2 systems in the PVN to regulate gut function. | karger.comniph.go.jpspandidos-publications.com |
Methodological Approaches in Obestatin Rat Research
In Vitro Models and Cellular Assays
In vitro models are fundamental to understanding the direct cellular and molecular actions of obestatin (B13227). By isolating specific cell types, researchers can observe the compound's effects in a controlled environment, free from the systemic complexities of a whole organism.
Cultured Rat Cells (e.g., Cardiomyocytes, Preadipocytes, Cortical Neurons, Pancreatic Islets, Adipocytes)
Cultured primary rat cells and cell lines have been extensively used to dissect the multifaceted activities of obestatin.
Cardiomyocytes: Studies on cultured rat cardiomyocytes, including the H9c2 cell line and isolated adult ventricular myocytes, have revealed a direct protective effect of obestatin against ischemia-reperfusion (I/R) injury. Obestatin treatment has been shown to reduce apoptosis and inhibit the activation of caspase-3 in these cells when subjected to simulated I/R conditions physiology.orgnih.govphysiology.org. These in vitro findings correlate with in vivo observations, where obestatin protects cardiomyocytes from I/R-induced injury by exerting anti-inflammatory, anti-cytotoxic, and anti-apoptotic effects nih.gov. Western blot analysis has further indicated that obestatin's protective mechanism involves the upregulation of Bcl-2 and the downregulation of caspase-3 and Bax expression nih.gov.
Preadipocytes and Adipocytes: Research on primary rat preadipocytes has demonstrated that obestatin can enhance lipid accumulation and increase the expression of markers associated with preadipocyte differentiation nih.gov. In isolated primary rat adipocytes, obestatin has been found to inhibit both basal and insulin-stimulated lipogenesis and glucose uptake nih.govresearchgate.net. Furthermore, it potentiates adrenaline-stimulated lipolysis, an effect that appears to be dependent on the GPR39 receptor nih.govresearchgate.net. The influence of obestatin on lipolysis in preadipocytes is stage-dependent, with suppression observed in the early stages of differentiation and stimulation in the late stages nih.gov.
Cortical Neurons: The biological activity of obestatin on central nervous system cells has been assessed using dissociated and cultured rat cerebral cortical neurons. Application of obestatin to these neurons leads to an elevation of cytosolic calcium concentrations, indicating its direct activity on central neurons nih.govbohrium.com.
Pancreatic Islets: Obestatin's role in pancreatic function has been investigated using cultured islets. Studies have shown that obestatin can protect rat pancreatic β-cells from streptozotocin-induced death, leading to increased islet area, number, and β-cell mass, along with upregulated insulin (B600854) and PDX1 mRNA expression mdpi.com. Obestatin is also implicated in promoting the generation of islet-like cell clusters from precursor cells and enhancing insulin gene expression nih.govresearchgate.net. In some experimental setups, obestatin has been shown to potentiate the insulin response to glucose and arginine in the perfused rat pancreas nih.gov. The peptide is thought to exert protective effects against apoptosis in pancreatic β-cells and human islets through various signaling pathways mdpi.comdiabetesjournals.org.
Calcium Microfluorimetry (Fura-2) and Electrophysiological Recordings
To probe the immediate cellular responses to obestatin, researchers have employed techniques that measure changes in intracellular ion concentrations and electrical properties.
Calcium Microfluorimetry (Fura-2): The calcium-sensitive fluorescent dye Fura-2 has been utilized in microfluorimetry assays to assess the biological activity of obestatin on rat central neurons. In dissociated and cultured cerebral cortical neurons, the application of 100 nM obestatin resulted in an elevation of cytosolic calcium concentrations ([Ca2+]i), providing evidence of its direct action on these cells nih.govbohrium.com.
Gene and Protein Expression Analysis (RT-qPCR, Western Blot, Immunohistochemistry)
Analyzing changes in gene and protein expression provides a molecular-level understanding of obestatin's mechanisms of action.
RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) has been used to measure changes in mRNA levels in response to obestatin. For example, in rat adipocytes, RT-qPCR revealed a significantly higher expression of the active form of the obestatin receptor, Gpr39-1a, following incubation with obestatin, while the inactive form, Gpr39-1b, remained unchanged nih.govresearchgate.net. In studies of diabetic rats, RT-qPCR was used to measure α-MHC expression in the myocardium nih.gov.
Western Blot: This technique has been crucial for identifying the signaling pathways involved in obestatin's effects. In rat cardiomyocytes, Western blot analysis showed that obestatin downregulates the expression of caspase-3 and Bax and upregulates Bcl-2, contributing to its anti-apoptotic effect nih.gov. In the hearts of diabetic rats, obestatin treatment was found to up-regulate the survival kinases Akt and ERK1/2 and enhance the phosphorylation of AMPK and GSK3β nih.gov.
Immunohistochemistry: Immunohistochemical methods have been employed to localize obestatin and its precursor, preproghrelin, in various rat tissues. Obestatin immunoreactivity has been detected in cells of the gastric mucosa, myenteric plexus, and in Leydig cells of the testis nih.govwindows.net. Double labeling studies revealed that nearly all obestatin-immunoreactive neurons in the myenteric plexus are also positive for choline (B1196258) acetyltransferase (ChAT) nih.gov.
Ex Vivo Organ Perfusion and Tissue Slice Methodologies
Ex vivo preparations allow for the study of obestatin's effects on intact organs or tissues in a controlled laboratory setting, bridging the gap between in vitro and in vivo research.
Isolated Rat Heart Perfusion Models
The Langendorff isolated perfused rat heart model has been a key methodology for investigating the cardioprotective effects of obestatin ijbcp.com. In this preparation, the heart is retrogradely perfused with a buffer solution, allowing for the assessment of cardiac function and injury in response to simulated ischemia-reperfusion.
Cardioprotective Effects: Studies using this model have demonstrated that rat obestatin-(1-23), when administered before ischemia, causes a significant, concentration-dependent reduction in infarct size and improves the recovery of contractile function during reperfusion physiology.orgnih.govphysiology.org. This protective effect was observed at nanomolar concentrations and was abolished by inhibitors of PI3K and PKC, indicating the involvement of these signaling pathways nih.govphysiology.org.
| Obestatin Concentration | Effect on Infarct Size (I/R Injury) | Effect on Contractile Function (I/R Injury) | Signaling Pathway Involvement |
| 10-50 nmol/l | Concentration-dependent reduction | Improved contractile performance | PI3K, PKC |
Isolated Jejunum Muscle Strip Assays in Rats
The effect of obestatin on gastrointestinal motility has been a subject of investigation, with some conflicting findings.
Inhibition of Contraction: One study reported that obestatin treatment decreased the contractile activity of isolated rat jejunum muscle strips and antagonized the stimulatory effect of ghrelin researchgate.netnih.gov. This observed inhibition of jejunal contraction was hypothesized to potentially trigger a central satiety response researchgate.net.
No Effect on Contraction: In contrast, another study found that obestatin (100 nM) had no effect on the baseline contractility of isolated rat jejunum muscle strips compared to vehicle controls nih.gov. This research also noted that while obestatin had no significant effect on electrically stimulated contractions in the isolated forestomach, it did reduce the ability of ghrelin to facilitate these contractions at certain concentrations nih.gov. These differing results highlight the complexity of obestatin's role in regulating gastrointestinal function.
| Compound | Effect on Jejunum Muscle Strip Contraction | Reference |
| Obestatin | Decreased contractile activity | researchgate.netnih.gov |
| Obestatin | No effect on baseline contractility | nih.gov |
In Vivo Rat Models for Physiological Investigations
In vivo rat models are indispensable for elucidating the physiological roles of obestatin. These models allow for the study of the peptide's effects within a complex, integrated biological system, providing insights that cannot be replicated by in vitro experiments alone. Methodologies range from direct administration protocols to complex surgical and genetic manipulations.
Acute and Chronic Administration Protocols
The physiological effects of obestatin in rats have been extensively studied using both acute (single-dose or short-term) and chronic (long-term, repeated-dose) administration protocols. These studies have primarily focused on obestatin's potential role in regulating energy balance, food intake, and growth hormone secretion, often with conflicting results compared to initial reports.
Acute administration studies have investigated the immediate effects of obestatin. In one study, acute treatment in young-adult male rats was shown to blunt hunger resulting from short-term starvation nih.gov. However, a significant body of research has failed to replicate the initially reported anorexigenic (appetite-suppressing) effects in rodents. bioscientifica.com Several studies have found that neither central nor peripheral acute administration of obestatin suppressed food intake in either freely fed or fasted rats. bioscientifica.com Furthermore, acute obestatin administration did not modify spontaneous growth hormone (GH) secretion in infant rats or antagonize the GH-releasing effects of secretagogues like hexarelin nih.gov.
Chronic administration protocols have been employed to understand the long-term effects of sustained obestatin exposure. In multiple experiments, daily administration of obestatin for a week or more did not produce any significant effect on daily or cumulative food intake, body weight gain, or body composition in rats. oup.comsemanticscholar.org These findings contrast with the peptide's proposed function of obesity suppression. nih.gov However, in a model of diet-induced non-alcoholic fatty liver disease, chronic obestatin administration in rats was reported to improve hepatic insulin signaling, reduce lipid accumulation, and decrease body weight nih.gov. These discrepancies suggest that the effects of obestatin may be highly dependent on the specific physiological or pathophysiological context.
Table 1: Summary of Findings from Acute and Chronic Obestatin Administration in Rats
| Administration Protocol | Key Findings in Rat Models | Outcome on Food Intake/Body Weight | Citations |
|---|---|---|---|
| Acute | Blunted hunger after short-term starvation. | Inhibitory | nih.gov |
| Acute | No suppression of food intake in freely-fed or fasted rats. | No effect | bioscientifica.com |
| Acute | Did not antagonize ghrelin-induced feeding. | No effect | bioscientifica.com |
| Acute | No effect on spontaneous Growth Hormone (GH) secretion. | N/A | nih.govoup.com |
| Chronic (1 week) | No significant effect on food intake or body weight gain. | No effect | oup.com |
| Chronic (7 days) | Did not change mRNA expression of hypothalamic neuropeptides (NPY, AgRP, POMC, CART). | No effect | bioscientifica.com |
| Chronic (High-Fat Diet) | Prevented non-alcoholic fatty liver disease, reduced body weight. | Inhibitory | nih.gov |
Genetic Manipulation and Knockout Rat Models
The use of genetically engineered rat models, particularly knockout (KO) models where a specific gene is inactivated, is a powerful tool for definitively determining the function of a protein. For decades, the generation of such models in rats lagged behind that of mice due to difficulties in creating germline-competent rat embryonic stem (ES) cells. genoway.com However, the advent of genome-editing technologies like CRISPR/Cas9 has revolutionized the field, making the creation of rat KO models more efficient and accessible. genoway.com
While much of the genetic research on the ghrelin-obestatin system has been conducted in myostatin (Mstn) knockout mice, the technology for creating similar models in rats is now well-established. genoway.comresearchgate.netyoutube.com A myostatin knockout rat, for instance, has been developed and shown to have significantly enhanced muscle development and diminished fat content compared to wild-type rats researchgate.net.
Although specific studies focusing on obestatin function using a dedicated ghrelin/obestatin gene knockout rat are not prominently detailed in the provided search results, the potential for such models is clear. A knockout rat lacking the ability to produce preproghrelin, and therefore both ghrelin and obestatin, would be invaluable for dissecting the true physiological roles of obestatin without the confounding presence of ghrelin. Such a model could definitively answer questions about obestatin's involvement in energy homeostasis, glucose metabolism, and cardiovascular protection, which remain debated based on administration studies alone. These genetically modified rats would allow researchers to study the consequences of a complete absence of the peptide, providing the highest level of evidence for its function. youtube.com
Surgical Models (e.g., Vagotomy, Colitis Induction)
Surgical models in rats are crucial for investigating the mechanisms of obestatin action and its therapeutic potential in specific pathologies. These models involve surgical interventions to alter physiology, such as inducing disease or severing nerve connections.
Colitis Induction: A widely used model is the induction of colitis via a rectal enema with acetic acid, which causes inflammation and mucosal damage mimicking aspects of inflammatory bowel disease (IBD). nih.govnih.govresearchgate.net Studies using this rat model have demonstrated a significant therapeutic effect of obestatin. When administered after the induction of colitis, obestatin accelerates the healing of colonic damage. nih.govnih.gov This healing effect is associated with several key mechanisms:
Anti-inflammatory Action: Obestatin treatment reduces the colitis-evoked increase in mucosal activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration, and decreases the content of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govuj.edu.pl
Improved Blood Flow: In rats with colitis, obestatin administration significantly improves mucosal blood flow in the colon. nih.govnih.gov
Enhanced Proliferation: The peptide reverses the colitis-induced reduction in mucosal DNA synthesis, indicating an increase in epithelial cell proliferation, which is essential for repairing the damaged mucosal barrier. nih.govnih.gov
Pretreatment with obestatin before the induction of colitis has also been shown to have a protective effect, reducing the severity of colonic damage. uj.edu.pl
Vagotomy: The vagus nerve is a key communication pathway between the gut and the brain. To investigate whether the vagus nerve mediates the effects of gut peptides on feeding, total vagotomy (TVX) is performed in rats. While ghrelin's stimulatory effect on feeding is known to involve vagal afferents, studies examining obestatin's role in this pathway have yielded negative results. In one study, the effect of obestatin on food intake was examined in rats after TVX, but no significant influence was found, further questioning the peptide's role in the vagal regulation of appetite. oup.com
Ischemia-Reperfusion Models in Rats
Ischemia-reperfusion (I/R) injury is tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. It is a significant concern in conditions like myocardial infarction and renal failure. Rat I/R models have been instrumental in revealing the protective effects of obestatin against this type of injury.
Myocardial I/R: In rat models of myocardial I/R, typically induced by ligating the left anterior descending (LAD) coronary artery, obestatin has been shown to be cardioprotective. nih.govbohrium.com Administration of obestatin during reperfusion leads to a dose-dependent reduction in the myocardial infarct area. nih.gov The protective mechanisms are multifaceted:
Anti-inflammatory: Obestatin decreases the expression of inflammatory markers such as TNF-α, IL-6, and ICAM-1 in cardiomyocytes. nih.gov
Anti-cytotoxicity: It lowers the serum levels of lactate dehydrogenase (LDH), a well-known indicator of cell damage. nih.govbohrium.com
Anti-apoptotic: Obestatin antagonizes the apoptosis (programmed cell death) of cardiomyocytes by downregulating the expression of pro-apoptotic proteins like caspase-3 and Bax, while upregulating the anti-apoptotic protein Bcl-2. nih.govbohrium.com
Renal and Hepatic I/R: Similar protective effects have been observed in other organs. In a rat model of renal I/R injury, obestatin treatment ameliorated kidney damage by reducing oxidative stress and apoptosis. bohrium.com It decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of the antioxidant glutathione (GSH). bohrium.com Obestatin also reduced apoptosis and inflammation, as indicated by lower MPO activity. bohrium.com Furthermore, renal I/R can induce remote injury in the liver. Studies have shown that obestatin treatment can ameliorate this RIR-induced oxidative hepatic injury, again by inhibiting the production of inflammatory cytokines and reducing lipid peroxidation. jhsronline.com
Table 2: Protective Effects of Obestatin in Rat Ischemia-Reperfusion (I/R) Models
| I/R Model | Organ | Key Protective Effects of Obestatin | Measured Biomarkers | Citations |
|---|---|---|---|---|
| Myocardial | Heart | Reduced infarct size, inflammation, cytotoxicity, and apoptosis. | ↓ Infarct Area, ↓ TNF-α, ↓ IL-6, ↓ LDH, ↓ Caspase-3, ↓ Bax, ↑ Bcl-2 | nih.govbohrium.com |
| Renal | Kidney | Reduced oxidative stress, inflammation, and apoptosis; improved renal function. | ↓ Creatinine, ↓ MPO, ↓ MDA, ↑ GSH, ↓ Apoptosis Score | bohrium.com |
| Renal (Remote Injury) | Liver | Ameliorated oxidative hepatic injury and inflammation. | ↓ MDA, ↓ Inflammatory Cytokines | jhsronline.com |
Current Controversies and Discrepancies in Obestatin Rat Research
Conflicting Findings on Energy Homeostasis Regulation
The initial proposition that obestatin (B13227) acts as an anorexigenic hormone, opposing the orexigenic effects of ghrelin, has been a primary area of contention. karger.comkarger.com While some studies have reported that obestatin administration in rats leads to a reduction in food intake and body weight gain, numerous other research groups have failed to replicate these findings. bioscientifica.comoup.com
For instance, one of the earliest reports indicated that both acute and chronic obestatin administration suppressed food intake and reduced body weight in mice. mdpi.com Conversely, several subsequent studies in rats and mice found no significant effect of either central or peripheral obestatin administration on food intake, body weight, or body composition. bioscientifica.comoup.comnih.gov Some researchers have suggested that the anorexigenic effects of obestatin may be secondary to its inhibition of water intake. mdpi.com
The regulation of obestatin levels in response to feeding and fasting is another area of conflicting data. One study reported that plasma obestatin concentrations in rats remained unchanged during a 48-hour fast and subsequent refeeding. mdpi.com In contrast, another study observed that both ghrelin and obestatin levels were elevated in rats after a 48-hour fast and decreased upon refeeding. mdpi.com These discrepancies highlight the ongoing uncertainty surrounding obestatin's precise role in the intricate regulation of energy balance.
Table 1: Summary of Conflicting Findings on Obestatin's Role in Energy Homeostasis in Rats
| Parameter | Reported Effect of Obestatin | Conflicting Finding | Citations |
|---|---|---|---|
| Food Intake | Decreased | No effect | bioscientifica.comoup.commdpi.com |
| Body Weight | Decreased gain | No effect on gain | oup.commdpi.comnih.gov |
| Plasma Levels (Fasting) | Unchanged or Elevated | Decreased | mdpi.com |
Ambiguity Surrounding GPR39 as the Sole or Primary Obestatin Receptor
The identification of the G protein-coupled receptor 39 (GPR39) as the endogenous receptor for obestatin has been a significant point of controversy. The initial study that identified obestatin also proposed GPR39 as its cognate receptor. karger.com However, subsequent research has cast considerable doubt on this relationship. bioscientifica.comoup.com
Several independent research groups have been unable to demonstrate specific binding of obestatin to cells expressing GPR39. bioscientifica.comoup.com Furthermore, studies have failed to show that obestatin can activate the intracellular signaling pathways typically associated with GPR39 activation. karger.comoup.com Adding to the ambiguity, some reports indicate that GPR39 is not significantly expressed in the hypothalamus, a key brain region for energy balance regulation where obestatin's effects would be expected to be mediated. oup.comoup.com
Alternative receptors have been proposed, including the glucagon-like peptide-1 receptor (GLP-1R), but a definitive and universally accepted receptor for obestatin remains to be identified. karger.com The lack of a confirmed receptor continues to be a major hurdle in elucidating the precise molecular mechanisms underlying obestatin's reported physiological effects. rcsb.org
Variable Effects on Hormone Secretion in Different Rat Models
The influence of obestatin on the secretion of various hormones has yielded inconsistent results across different studies and rat models. karger.com
Growth Hormone (GH): Some in vivo studies in rats have reported that obestatin can inhibit ghrelin-stimulated GH secretion. oup.comnih.gov However, other studies found no effect of obestatin on either basal or ghrelin-stimulated GH release in vivo or in vitro from rat pituitary cells. nih.govresearchgate.netphysiology.org
Insulin (B600854): The effect of obestatin on insulin secretion is also a subject of debate. Some studies using isolated rat pancreatic islets have shown that obestatin can inhibit glucose-induced insulin secretion. karger.com In contrast, other reports suggest that obestatin can potentiate insulin release, particularly at low glucose concentrations. karger.com One study even proposed a dual effect, where low concentrations of obestatin enhanced glucose-stimulated insulin secretion, while high concentrations were inhibitory. karger.com
Other Hormones: Research on the effects of obestatin on other hormones, such as corticosterone (B1669441), adrenocorticotropic hormone (ACTH), and prolactin (PRL), has also produced conflicting results, with some studies showing no significant effects in rats. karger.comresearchgate.net
Table 2: Variable Effects of Obestatin on Hormone Secretion in Rats
| Hormone | Reported Effect | Contradictory Finding | Citations |
|---|---|---|---|
| Growth Hormone (GH) | Inhibits ghrelin-stimulated secretion | No effect on basal or stimulated secretion | oup.comnih.govresearchgate.netphysiology.org |
| Insulin | Inhibits glucose-induced secretion | Potentiates secretion at low glucose | karger.com |
| Corticosterone | No effect | - | researchgate.net |
| ACTH | No effect | - | karger.com |
| Prolactin (PRL) | No effect | - | karger.com |
Explanations for Discrepant Results
Several factors have been proposed to explain the widespread discrepancies in obestatin research findings.
Experimental Design: Differences in experimental protocols, including the route and timing of administration, and the nutritional state of the animals (fed vs. fasted), can significantly influence outcomes. mdpi.comwjgnet.com For example, some studies suggest that obestatin's effects on gastrointestinal motility are only apparent in the fed state and not in the fasted state in conscious rats. wjgnet.comnih.gov
Circadian Rhythm: The circadian rhythm of the animal model may play a crucial role. Disruptions in the light-dark cycle have been shown to alter metabolic gene profiles and hormone levels in rats, which could potentially impact the response to obestatin. plos.org The timing of peptide administration in relation to the animal's natural circadian rhythm could be a critical, yet often overlooked, variable. um.ac.ir
Animal Models: The use of different rat strains (e.g., Sprague-Dawley, Wistar, Zucker) could contribute to variability in results. oup.comnih.gov These strains can have inherent differences in their metabolic and hormonal profiles, potentially leading to differential responses to obestatin.
Future Directions and Research Gaps in Obestatin Rat Studies
Elucidation of Complete Receptor-Ligand Binding Mechanisms in Rats
A primary and persistent gap in obestatin (B13227) research is the definitive identification and characterization of its receptor(s) in rats. Although GPR39 was initially proposed as the obestatin receptor, numerous studies have failed to confirm this interaction. researchgate.netoup.comnih.gov In fact, research on GPR39 knockout mice has shown that while gastric emptying is accelerated, the metabolic response to obestatin remains intact, strongly suggesting that GPR39 is not the native receptor for obestatin, at least in the gastrointestinal tract. nih.gov
Some evidence points towards the glucagon-like peptide-1 receptor (GLP-1R) as a potential candidate. Studies have shown that obestatin can bind to and up-regulate the GLP-1 receptor, and its effects on pancreatic beta-cell survival were diminished by a GLP-1R antagonist. nih.gov However, conflicting reports exist where obestatin did not bind to the GLP-1 receptor in certain cell lines. nih.gov
Future research must prioritize the conclusive identification of the obestatin receptor in rats. This will likely require a multi-pronged approach, including:
Affinity chromatography and mass spectrometry: Using tagged obestatin to pull down its binding partners from various rat tissues.
Receptor-binding assays: Systematically screening a wide range of orphan G protein-coupled receptors (GPCRs) for obestatin binding affinity. nih.gov
In-silico docking studies: Employing computational models to predict interactions between obestatin and potential receptor structures. informaticsjournals.co.in
A thorough understanding of the receptor-ligand interaction is fundamental to deciphering the downstream signaling pathways and the full spectrum of obestatin's physiological effects in rats.
Identification of Novel Obestatin Receptor(s) or Binding Partners in Rat Tissues
Beyond a primary receptor, obestatin may interact with other binding partners or co-receptors that modulate its activity. The initial controversy surrounding GPR39 highlights the complexity of this peptide's signaling. researchgate.netoup.com While GPR39 may not be the primary receptor, some studies suggest it could play a role in mediating certain effects of obestatin, such as in adipocytes. nih.govmdpi.com
Future investigations should therefore broaden their scope to identify not only the primary receptor but also any accessory proteins or binding partners in various rat tissues. Techniques such as co-immunoprecipitation and yeast two-hybrid screening could be employed to uncover these interactions. Identifying these partners is crucial for understanding the tissue-specific actions of obestatin and the potential for crosstalk with other signaling pathways.
Comprehensive Mapping of Obestatin's Neural Circuits and Central Actions in Rats
Obestatin immunoreactivity has been detected in the myenteric plexus of the rat gut, where it co-localizes with choline (B1196258) acetyltransferase, indicating a role in neural signaling. bioscientifica.com Furthermore, central administration of obestatin in rats has been shown to promote sleep. bioscientifica.com However, a comprehensive map of the neural circuits that are directly or indirectly modulated by obestatin is currently lacking.
Future research should focus on:
Immunohistochemical mapping: Detailed mapping of obestatin and its receptor(s) throughout the rat brain and peripheral nervous system.
Electrophysiological studies: Investigating the direct effects of obestatin on neuronal activity in specific brain regions implicated in appetite, metabolism, and sleep-wake cycles. bioscientifica.com
Optogenetic and chemogenetic approaches: These techniques can be used to selectively activate or inhibit specific neuronal populations to trace the circuits through which obestatin exerts its central effects. devneuro.orgnih.gov
A complete understanding of obestatin's neural circuitry will be vital for clarifying its role in regulating complex behaviors and physiological processes.
Understanding of Obestatin's Developmental Roles in Rat Organs
Emerging evidence suggests that obestatin may play a role in the development of various organs in rats. For instance, obestatin has been shown to influence the development of the small intestine in suckling rats. nih.gov It also appears to play a role in pancreatic development and regeneration. nih.gov
However, the precise mechanisms and the full extent of obestatin's developmental roles remain largely unknown. Future studies should investigate:
Ontogeny of obestatin and its receptor expression: Mapping the temporal and spatial expression patterns of obestatin and its receptor(s) throughout rat embryonic and postnatal development.
In vitro organoid cultures: Utilizing rat-derived organoids to study the direct effects of obestatin on the development and maturation of specific organs.
Developmental studies in knockout models: Once the definitive receptor is identified, creating a knockout rat model will be instrumental in understanding the consequences of obestatin signaling disruption on organ development.
Investigation of Obestatin Analogs and Fragments for Enhanced Bioactivity in Rat Systems
The native form of obestatin has a relatively short half-life due to rapid degradation by proteases. diabetesjournals.org This limits its therapeutic potential. Research into obestatin analogs and fragments has shown promise. For example, certain fragments of obestatin have been reported to mimic the bioactivity of the full-length peptide. nih.govresearchgate.net Furthermore, modifications such as PEGylation have been shown to increase the stability of obestatin. core.ac.uk
Future research should continue to explore the development of novel obestatin analogs with enhanced stability and bioactivity in rat systems. This includes:
Structure-activity relationship studies: Systematically modifying the amino acid sequence of obestatin to identify key residues for receptor binding and biological activity. researchgate.net
Development of protease-resistant analogs: Introducing modifications that protect the peptide from enzymatic degradation.
Pharmacokinetic and pharmacodynamic studies in rats: Evaluating the stability, distribution, and efficacy of promising analogs in vivo.
| Compound Name | Description |
|---|---|
| Obestatin (rat) | A 23-amino acid peptide derived from the preproghrelin gene. |
| Ghrelin | A peptide hormone also derived from the preproghrelin gene, often with opposing effects to obestatin. |
| GPR39 | G protein-coupled receptor 39, initially proposed as the obestatin receptor. |
| GLP-1R | Glucagon-like peptide-1 receptor, a potential candidate for the obestatin receptor. |
| PEG-OB(1-23) | A PEGylated obestatin analog with increased stability. core.ac.uk |
Long-Term Physiological Consequences of Obestatin Modulation in Rat Disease Models
While acute studies have provided valuable insights, the long-term consequences of modulating obestatin signaling in rat models of disease are not well understood. Chronic administration of obestatin has shown potential in preventing non-alcoholic fatty liver disease (NAFLD) in rats fed a high-fat diet. mdpi.comtaylorandfrancis.com Obestatin has also demonstrated protective effects against acute pancreatitis in rats. nih.gov
Future research needs to focus on long-term studies in various rat disease models, including:
Obesity and metabolic syndrome: Investigating the effects of chronic obestatin or analog administration on body weight, insulin (B600854) sensitivity, and lipid metabolism in models like the Zucker fatty rat. mdpi.comtaylorandfrancis.com
Cardiovascular diseases: Exploring the long-term impact of obestatin on blood pressure, endothelial function, and cardiac remodeling in models of hypertension and heart failure.
Gastrointestinal disorders: Assessing the therapeutic potential of stable obestatin analogs in chronic inflammatory bowel disease models. nih.gov
Neurodegenerative diseases: Given its presence in the central nervous system, exploring the potential neuroprotective roles of obestatin in models of Alzheimer's or Parkinson's disease.
Integration of Multi-Omics Data to Understand Obestatin's Regulatory Networks in Rats
To gain a holistic understanding of obestatin's function, it is essential to move beyond single-pathway analyses. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex regulatory networks influenced by obestatin in rats. nih.govresearchgate.net
For example, a study on suckling rats showed that enteral obestatin administration led to differential expression of numerous genes in the stomach and intestine. nih.gov Future research should leverage multi-omics approaches to:
Identify global changes in gene and protein expression: Performing transcriptomic and proteomic analyses of various rat tissues following obestatin treatment.
Uncover metabolic shifts: Utilizing metabolomics to identify changes in key metabolic pathways in response to obestatin.
Construct integrated regulatory networks: Combining multi-omics datasets to build comprehensive models of obestatin's signaling networks and its interactions with other physiological systems. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary physiological roles of obestatin in rat models, and how are these effects methodologically quantified in controlled experiments?
- Answer : Obestatin (rat) is a 23-amino acid peptide encoded by the ghrelin gene, primarily studied for its appetite-suppressing effects, inhibition of jejunal contraction, and regulation of body weight . Methodologies include:
- Food intake assays : Measured via controlled feeding trials with timed obestatin administration, paired with plasma hormone profiling (e.g., ghrelin, leptin) .
- Motility studies : Jejunal contraction inhibition is quantified using in vitro organ bath systems with tension transducers, normalizing data against baseline motor activity .
- Weight monitoring : Longitudinal body weight tracking in Sprague-Dawley rats under standardized diets, with statistical adjustments for metabolic covariates (e.g., age, sex) .
Q. What experimental protocols are recommended for validating obestatin’s receptor interactions, given its disputed affinity for GPR39?
- Answer : Current approaches combine radioligand binding assays (using iodinated obestatin) and GPR39 knockout models to isolate receptor-specific effects. Key steps:
- Dose-response curves : Test obestatin concentrations from 0.1 nM to 100 nM to identify saturable binding .
- Cross-species validation : Compare rat obestatin activity in human GPR39-transfected cell lines to address species-specific receptor interactions .
- Negative controls : Use scrambled peptide sequences to rule out nonspecific binding .
Advanced Research Questions
Q. How can contradictory findings on obestatin’s effects on insulin secretion (stimulatory vs. inhibitory) be reconciled across rodent studies?
- Answer : Discrepancies arise from methodological variability:
- Dose dependency : Egido et al. (2009) observed stimulation at 1 nM and inhibition at 10 nM in perfused rat pancreas, suggesting a biphasic response .
- Experimental models : In vitro islet cultures (mouse vs. rat) show species-specific sensitivity; standardization of fasting states and glucose concentrations is critical .
- Analytical rigor : Use multivariate regression to account for confounding factors (e.g., acylated ghrelin co-secretion) .
Q. What statistical frameworks are optimal for analyzing obestatin’s dual roles in appetite suppression and memory enhancement in neuroendocrine studies?
- Answer : Employ mixed-effects models to handle nested data (e.g., repeated measures in behavioral assays):
- Appetite metrics : Analyze food intake data with time-series ANOVA, adjusting for circadian rhythms .
- Memory retention : Use Morris water maze latency times, normalized to baseline performance, with Bonferroni corrections for multiple comparisons .
- Cross-disciplinary integration : Meta-analysis tools (e.g., PRISMA guidelines) can synthesize heterogeneous datasets from endocrine and neuroscience literature .
Q. What are the critical considerations for designing in vivo studies to assess obestatin’s anti-inflammatory effects without confounding metabolic variables?
- Answer : Key protocols include:
- Model selection : Use LPS-induced inflammation models in Wistar rats, with obestatin administered intraperitoneally pre- and post-challenge .
- Biomarker panels : Quantify IL-6, TNF-α, and CRP via ELISA, alongside glucose/insulin levels to isolate immune vs. metabolic effects .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare, including sample size justification and humane endpoints .
Methodological Challenges and Solutions
Q. How can researchers address the lack of standardized obestatin quantification assays across laboratories?
- Solution : Implement inter-laboratory validation using:
- Reference materials : Source obestatin from certified vendors (e.g., ≥98% purity by HPLC) and share batch-specific activity data .
- Blinded analyses : Cross-validate radioimmunoassay (RIA) and mass spectrometry (LC-MS/MS) results to minimize platform bias .
Q. What strategies improve reproducibility in studies exploring obestatin’s role in gut-brain axis signaling?
- Solution :
- Vagal pathway verification : Combine obestatin administration with vagotomy or capsaicin pretreatment to confirm neural mediation .
- Open data practices : Deposit raw motility and hormone data in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Data Synthesis Table: Key Studies on Obestatin (Rat)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
